molecular formula C10H12O3 B079885 3-(m-Methoxyphenyl)propionic acid CAS No. 10516-71-9

3-(m-Methoxyphenyl)propionic acid

货号: B079885
CAS 编号: 10516-71-9
分子量: 180.20 g/mol
InChI 键: BJJQJLOZWBZEGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methoxybenzenepropanoic acid is a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(3-methoxyphenyl)propanoic acid
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InChI

InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
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InChI Key

BJJQJLOZWBZEGA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80146990
Record name 3-(m-Methoxyphenyl)propionic acid
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Molecular Weight

180.20 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Methoxybenzenepropanoic acid
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CAS No.

10516-71-9
Record name 3-(3-Methoxyphenyl)propionic acid
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Record name 3-(m-Methoxyphenyl)propionic acid
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Record name 3-Methoxybenzenepropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological activity assessment, and a visualization of its role in relevant biological pathways.

Core Properties and Identification

This compound, also known as 3-Methoxyhydrocinnamic acid, is a carboxylic acid and a member of the methoxybenzene family. It is recognized as a human metabolite and has garnered interest in pharmaceutical research for its potential anti-inflammatory properties.

CAS Number: 10516-71-9[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3][4]
Molecular Weight 180.20 g/mol [1][2][4]
Melting Point 43-45 °C[3][4]
Boiling Point (Predicted) 318.1 ± 17.0 °C[3]
Density (Predicted) 1.144 ± 0.06 g/cm³[3]
pKa 4.654 (at 25°C)[3]
Appearance White to light yellow solid[3]
Solubility Soluble in water and DMSO.[1][3]
Spectroscopic and Computational Data
IdentifierValueSource
IUPAC Name 3-(3-methoxyphenyl)propanoic acid[2]
SMILES COc1cccc(CCC(O)=O)c1[4]
InChI 1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)[2][3][4]
InChIKey BJJQJLOZWBZEGA-UHFFFAOYSA-N[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assessing its biological activity as a cyclooxygenase inhibitor.

Synthesis of this compound

A common method for the synthesis of this compound is through the catalytic reduction of 3-Methoxycinnamic acid.

Reaction: Catalytic hydrogenation of 3-Methoxycinnamic acid.

Reagents and Materials:

  • 3-Methoxycinnamic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas (balloon)

  • Ethyl acetate

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.

  • Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.

  • Stir the mixture under a hydrogen atmosphere (provided by a balloon) at room temperature for 12 hours.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

  • Wash the diatomaceous earth pad with ethyl acetate (3 x 30 mL).

  • Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield this compound.

  • The final product can be characterized by ¹H and ¹³C NMR spectroscopy.

Logical Workflow for Synthesis:

G A Dissolve 3-Methoxycinnamic acid in Methanol B Add 10% Pd/C catalyst A->B C Stir under H2 atmosphere (12 hours, room temp) B->C D Filter through Celite C->D E Wash Celite with Ethyl Acetate D->E F Combine Filtrates E->F G Evaporate Solvents F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

As a non-steroidal anti-inflammatory drug (NSAID), this compound is expected to inhibit cyclooxygenase enzymes. The following is a representative protocol for a COX-2 inhibitor screening assay.

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to prostaglandin F2α (PGF2α), which is quantified by enzyme immunoassay (EIA).

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Stannous chloride (SnCl₂) solution

  • PGF2α ELISA kit

Procedure:

  • Prepare the COX-2 enzyme solution in the reaction buffer containing heme.

  • Add the test inhibitor, this compound (dissolved in a suitable solvent like DMSO), to the enzyme solution. Include a control with only the solvent.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stannous chloride solution, which also reduces the PGH2 product to PGF2α.

  • Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition by comparing the PGF2α concentration in the samples with the test inhibitor to the solvent control.

Experimental Workflow for COX-2 Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare COX-2 enzyme solution C Add test inhibitor to enzyme A->C B Prepare this compound (test inhibitor) solution B->C D Pre-incubate at 37°C C->D E Initiate reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Stop reaction with SnCl2 F->G H Quantify PGF2α using ELISA G->H I Calculate % Inhibition H->I

Caption: Workflow for a representative COX-2 inhibition assay.

Biological Activity and Signaling Pathway

This compound is reported to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of prostaglandin synthesis.

Prostaglandins are lipid compounds that are involved in physiological processes such as inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane phospholipids. The key enzymes in this pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. NSAIDs exert their anti-inflammatory effects by inhibiting these COX enzymes, thereby reducing the production of prostaglandins.

Prostaglandin Synthesis Pathway and Inhibition by this compound:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox COX-1 & COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound (NSAID) nsaid->cox Inhibition cox->pgg2 Cyclooxygenase Activity

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(m-Methoxyphenyl)propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details two core synthetic methodologies: the catalytic hydrogenation of 3-methoxycinnamic acid and the malonic ester synthesis. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication by researchers and drug development professionals.

Introduction

This compound, also known as 3-(3-methoxyphenyl)propanoic acid, is a carboxylic acid derivative with significant applications in organic synthesis. Its structural motif is present in various biologically active molecules, making it a key building block in the development of novel therapeutic agents. The methoxy group at the meta position of the phenyl ring influences its electronic and steric properties, offering a versatile scaffold for further chemical modifications. This guide aims to provide a detailed and comparative analysis of the most effective and commonly employed synthetic routes to this important compound.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound are discussed in detail below. These pathways offer different advantages concerning starting material availability, reaction conditions, and overall yield.

Pathway 1: Condensation of m-Methoxybenzaldehyde and Subsequent Hydrogenation

This two-step pathway is a widely used and reliable method for the synthesis of this compound. It commences with the formation of 3-methoxycinnamic acid through a Knoevenagel or Perkin-type condensation, followed by the reduction of the carbon-carbon double bond.

The Knoevenagel condensation provides an efficient method for the formation of the α,β-unsaturated carboxylic acid intermediate, 3-methoxycinnamic acid, from m-methoxybenzaldehyde and malonic acid.

Reaction:

G cluster_0 m-Methoxybenzaldehyde cluster_1 Malonic Acid cluster_2 Pyridine/Piperidine cluster_3 3-Methoxycinnamic Acid a C₈H₈O₂ x a->x b C₃H₄O₄ b->x c Catalyst c->x heat d C₁₀H₁₀O₃ x->d Knoevenagel Condensation

Figure 1: Knoevenagel condensation of m-methoxybenzaldehyde.

Experimental Protocol:

A mixture of m-methoxybenzaldehyde (13.61 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and 20 mL of xylene is prepared in a reaction flask. The mixture is stirred at room temperature for 30 minutes. Subsequently, 10 g of pyridine is added, and the reaction is heated to 80°C for 2 hours.[1] After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up and purification to yield 3-methoxycinnamic acid.

The second step involves the reduction of the carbon-carbon double bond of 3-methoxycinnamic acid to afford the target molecule, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction:

G cluster_0 3-Methoxycinnamic Acid cluster_1 H₂/Pd-C cluster_2 This compound a C₁₀H₁₀O₃ c C₁₀H₁₂O₃ a->c Catalytic Hydrogenation b Reducing Agent b->a

Figure 2: Catalytic hydrogenation to the final product.

Experimental Protocol:

3-Methoxycinnamic acid (3.56 g, 19.98 mmol) is dissolved in 100 mL of methanol. To this solution, 10% Palladium on carbon (Pd/C) catalyst (0.44 g) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours at room temperature.[2] Upon completion, the reaction mixture is filtered through Celite, and the solvent is removed under reduced pressure to yield this compound.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis provides an alternative and versatile route to this compound, starting from m-methoxybenzyl halide and a malonic ester derivative, typically diethyl malonate. This method is particularly useful for creating a new carbon-carbon bond and introducing the propionic acid moiety in a single synthetic sequence.

Reaction:

G cluster_0 m-Methoxybenzyl Halide cluster_1 Diethyl Malonate cluster_2 Base (e.g., NaOEt) cluster_3 Alkylated Malonic Ester cluster_4 Acid/Heat cluster_5 This compound a C₈H₉XO x a->x b C₇H₁₂O₄ b->x c Reagent c->x d Intermediate f C₁₀H₁₂O₃ d->f Hydrolysis & Decarboxylation e Conditions e->d x->d Alkylation

Figure 3: Malonic ester synthesis pathway.

Experimental Protocol:

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl malonate (16 g, 0.1 mol). The mixture is heated to reflux, and then m-methoxybenzyl chloride (15.7 g, 0.1 mol) is added dropwise. The reaction mixture is refluxed for an additional 2-3 hours. After cooling, the precipitated sodium chloride is filtered off. The excess ethanol is distilled from the filtrate. The resulting diethyl m-methoxybenzylmalonate is then hydrolyzed by refluxing with a solution of sodium hydroxide (12 g) in water (50 mL) for 2 hours. The solution is then cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1 hour to effect decarboxylation. Upon cooling, the crude this compound precipitates and is collected by filtration and recrystallized from water.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the described synthetic pathways for easy comparison.

Table 1: Synthesis of 3-Methoxycinnamic Acid (Pathway 1, Step 1)

ParameterValueReference
Starting Materialm-Methoxybenzaldehyde
Key ReagentsMalonic Acid, Pyridine
SolventXylene
Reaction Temperature80°C
Reaction Time2 hours
Yield 93.9%

Table 2: Synthesis of this compound (Pathway 1, Step 2)

ParameterValueReference
Starting Material3-Methoxycinnamic Acid[2]
Catalyst10% Pd/C[2]
SolventMethanol[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time12 hours[2]
Yield Quantitative [2]
Melting Point43-45 °C[2]

Table 3: Synthesis of this compound (Pathway 2)

ParameterValueReference
Starting Materialm-Methoxybenzyl ChlorideGeneral Procedure
Key ReagentsDiethyl Malonate, NaOEtGeneral Procedure
SolventEthanolGeneral Procedure
Reaction TemperatureRefluxGeneral Procedure
Yield Moderate to High -

Note: Specific yield for Pathway 2 can vary based on reaction scale and purification efficiency.

Table 4: Analytical Data for this compound

AnalysisDataReference
¹H NMR (CDCl₃, 600 MHz) δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz)[2]
¹³C NMR (CDCl₃, 150 MHz) δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6[2]

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The condensation of m-methoxybenzaldehyde followed by catalytic hydrogenation offers a high-yielding and well-documented route. The malonic ester synthesis provides a classic and versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Mechanism of Action of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial research indicates a scarcity of detailed mechanistic information for 3-(m-Methoxyphenyl)propionic acid. However, a closely related and extensively studied compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, possesses a robust body of scientific literature detailing its mechanisms of action. HMPA is a significant metabolite of dietary polyphenols, produced by the gut microbiota, and exhibits a range of biological activities. This guide will focus on the well-documented mechanisms of HMPA, as it is likely the compound of interest for researchers in drug development.

Core Mechanisms of Action

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a pleiotropic molecule that exerts its effects through multiple signaling pathways. Its primary mechanisms revolve around the regulation of metabolism, muscle function, and cellular stress responses.

1.1. Metabolic Regulation via GPR41 Activation:

HMPA has been identified as an agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3).[1][2][3][4] Activation of GPR41 is crucial for HMPA's beneficial effects on metabolism, particularly in the liver. This interaction plays a significant role in improving hepatic steatosis and has anti-obesity effects by stimulating lipid catabolism.[1][2]

GPR41_Pathway HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Activates LipidCatabolism Stimulation of Lipid Catabolism GPR41->LipidCatabolism AntiObesity Anti-Obesity Effects LipidCatabolism->AntiObesity HepaticSteatosis Improvement of Hepatic Steatosis LipidCatabolism->HepaticSteatosis

1.2. Modulation of Muscle Metabolism and Function:

HMPA has demonstrated significant effects on skeletal muscle health, influencing both muscle growth and protection from atrophy.

  • Promotion of Muscle Hypertrophy: Low doses of HMPA have been shown to enhance the gene expression of Myh4 (encoding Myosin Heavy Chain IIb) and Insulin-like Growth Factor 1 (Igf1).[5][6] This suggests that HMPA may promote the hypertrophy of fast-twitch muscle fibers through the activation of the IGF-1 signaling pathway.[5] Furthermore, low-dose HMPA administration increases the expression of the myogenic regulatory factor Myf5, indicating a role in promoting muscle development and regeneration.[7][8]

  • Improvement of Mitochondrial Biogenesis: In the context of exercise, low-dose HMPA treatment has been found to increase the gene expression of Sirtuin 1 (Sirt1) and Nuclear Respiratory Factor 1 (Nrf1), as well as enhance the phosphorylation of AMP-activated protein kinase (AMPK).[5] These changes suggest that HMPA can improve mitochondrial biogenesis and adaptation to exercise.[5]

  • Inhibition of Muscle Atrophy: HMPA mitigates glucocorticoid-induced muscle atrophy by attenuating the expression of the E3 ubiquitin ligases, Atrogin-1 and MuRF-1, which are key players in muscle protein degradation.[9] This effect is associated with the prevention of dexamethasone-induced expression of Krüppel-like factor 15 (KLF15) and FoxO3a.[9]

Muscle_Metabolism_Pathway cluster_hypertrophy Muscle Hypertrophy cluster_atrophy Inhibition of Muscle Atrophy HMPA_hypertrophy HMPA (low dose) IGF1 ↑ Igf1 expression HMPA_hypertrophy->IGF1 Myf5 ↑ Myf5 expression HMPA_hypertrophy->Myf5 FastTwitch Fast-twitch fiber hypertrophy IGF1->FastTwitch HMPA_atrophy HMPA Atrogin1_MuRF1 ↓ Atrogin-1 & MuRF-1 expression HMPA_atrophy->Atrogin1_MuRF1 MuscleAtrophy ↓ Muscle Atrophy Atrogin1_MuRF1->MuscleAtrophy

1.3. Antioxidant and Anti-inflammatory Activities:

HMPA exhibits potent antioxidant and anti-inflammatory properties. It can reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[5] High doses of HMPA have been observed to enhance antioxidant capacity and reduce plasma nitrite/nitrate levels following exhaustive exercise.[5] This is accompanied by changes in the mRNA abundance of antioxidant enzymes like Sod1 and Nqo1. Furthermore, HMPA and its precursor, ferulic acid, can suppress pro-inflammatory signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on HMPA.

Table 1: In Vitro Activity of HMPA

ParameterTarget/AssayValueReference
EC50GPR41 Activation2.36 mM[4]
IC50Antioxidant/Radical-Scavenging19.5 µM[12]
EC50Inhibition of Aβ42 Aggregation (2% seed)5779 µM[13]
EC50Inhibition of Aβ42 Aggregation (10% seed)5328 µM[13]

Table 2: In Vivo Efficacy of HMPA in Mice

DosageEffectp-valueReference
Low and High DoseEnhanced absolute grip strengthp = 0.0256[7][8]
Low and High DoseEnhanced relative grip strengthp = 0.0209[7][8]
Low DoseDecreased plasma blood urea nitrogen post-exercisep = 0.0183[7][8]
Low DoseIncreased Myf5 expression in sedentary micep = 0.0106[7][8]
Low DoseIncreased Igf1 expression in soleus musclep < 0.05[6]
High DoseUpregulated MHC IIb protein expression in soleusp < 0.05[5]

Experimental Protocols

3.1. In Vivo Mouse Model for Muscle Function and Metabolism

  • Animal Model: Eight-week-old male C57BL/6 mice.[5]

  • Treatment: Mice are orally administered an HMPA solution at doses of 50 mg/kg (low dose) or 500 mg/kg (high dose) body weight/day, or a vehicle control (distilled water) for 14 consecutive days.[5]

  • Experimental Groups: Following the 14-day treatment, mice are divided into sedentary and exhaustive exercise groups.[5]

  • Functional Assessment:

    • Grip Strength Test: To evaluate muscle strength.[7][8]

    • Treadmill Exhaustion Test: To assess endurance capacity. The protocol typically involves a graded increase in speed until the point of exhaustion.[7]

  • Sample Collection and Analysis: Plasma and muscle tissues (e.g., gastrocnemius and soleus) are collected.[5]

    • Biochemical Analysis: Plasma levels of reactive oxygen metabolites, blood urea nitrogen, nitrites/nitrates, and antioxidant capacity are measured using commercial kits.[5]

    • Gene Expression Analysis: Total RNA is extracted from muscle tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of target genes such as Igf1, Sirt1, Nrf1, Myh4, Sod1, and Nqo1.[5][6]

    • Protein Expression Analysis: Western blotting is used to determine the protein levels of key signaling molecules like phosphorylated AMPK and myosin heavy chain isoforms.[5]

Experimental_Workflow start 8-week-old C57BL/6 Mice treatment 14-Day Oral Gavage: - Vehicle - HMPA (50 mg/kg) - HMPA (500 mg/kg) start->treatment grouping Divide into Sedentary & Exhaustive Exercise Groups treatment->grouping assessment Functional Assessment: - Grip Strength - Treadmill Exhaustion grouping->assessment sampling Sample Collection: - Plasma - Muscle (Soleus, Gastrocnemius) assessment->sampling analysis Analysis: - Biochemical Assays - qRT-PCR - Western Blot sampling->analysis end Data Interpretation analysis->end

3.2. In Vitro Muscle Atrophy Model

  • Cell Line: Mouse C2C12 skeletal myoblasts.[9]

  • Protocol:

    • C2C12 myoblasts are differentiated into myotubes.

    • Muscle atrophy is induced by treating the myotubes with dexamethasone.

    • The effects of HMPA are assessed by co-treating the cells with dexamethasone and HMPA.[9]

  • Analysis:

    • Morphological Analysis: Changes in myotube thickness are measured to quantify the extent of atrophy.[9]

    • Gene and Protein Expression: The expression of atrophy-related genes and proteins, such as Atrogin-1, MuRF-1, and FoxO3a, is analyzed by qRT-PCR and Western blotting.[9]

3.3. GPR41 Receptor Activation Assay

  • Cell Line: HEK293 cells engineered to express the mouse GPR41 receptor.[14]

  • Principle: GPR41 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Protocol:

    • GPR41-expressing HEK293 cells are treated with forskolin to stimulate cAMP production.

    • The cells are then co-treated with varying concentrations of HMPA.

    • Intracellular cAMP levels are measured using a suitable assay kit.

  • Analysis: The inhibitory effect of HMPA on forskolin-induced cAMP production is quantified, and the EC50 value is calculated.[14]

References

Spectroscopic Profile of 3-(m-Methoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(m-Methoxyphenyl)propionic acid, a compound of interest to researchers in drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.93Singlet-1H-COOH
7.27Triplet7.51HAr-H
6.88Multiplet-2HAr-H
6.83Doublet8.01HAr-H
3.79Singlet-3H-OCH₃
2.99Triplet7.02H-CH₂-Ar
2.73Triplet7.02H-CH₂-COOH

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
179.2C=O
159.9Ar-C-O
142.0Ar-C
129.6Ar-CH
120.7Ar-CH
114.2Ar-CH
111.6Ar-CH
54.9-OCH₃
35.5-CH₂-Ar
30.6-CH₂-COOH

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3000-2850MediumC-H stretch (Alkyl)
~3030WeakC-H stretch (Aromatic)
1710-1700StrongC=O stretch (Carboxylic Acid)[1][2]
1600-1585, 1500-1400MediumC=C stretch (Aromatic Ring)
~1250 and ~1040StrongC-O stretch (Aryl Ether)
950-910MediumO-H bend (Carboxylic Acid)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
180-[M]⁺ (Molecular Ion)
135100[M - COOH]⁺
121-[M - CH₂COOH]⁺
107-[C₇H₇O]⁺
91-[C₇H₇]⁺
77-[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below. This process illustrates the logical progression from sample preparation to data analysis and structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare for Introduction into MS Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq Mass Spectrometry (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Analysis

References

The Biological Activities of 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the current publicly available scientific information regarding the biological activities of 3-(m-Methoxyphenyl)propionic acid. Despite a comprehensive search of scientific databases and literature, there is a notable scarcity of in-depth research specifically focused on the pharmacological and biological effects of this compound. The available information is largely limited to its classification as a chemical intermediate and general, uncorroborated statements from chemical suppliers.

Limited Evidence of Direct Biological Action

Some chemical suppliers describe this compound as a nonsteroidal anti-inflammatory drug (NSAID) that may act by inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[1] However, these claims are not substantiated by primary scientific literature, and one source explicitly states that there is no information available regarding its mechanism of action.[1] This suggests that while it may be used in pharmaceutical applications, its role is likely that of a precursor or intermediate in the synthesis of other active pharmaceutical ingredients.[2]

Distinction from a Well-Studied Analogue: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

It is crucial to distinguish this compound from its structurally related and extensively studied analogue, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a prominent metabolite of dietary polyphenols, produced by the gut microbiota, and has been the subject of numerous studies investigating its potential health benefits.

The biological activities attributed to HMPA are diverse and include:

  • Metabolic Regulation: HMPA has been shown to improve hepatic lipid metabolism and is being investigated for its anti-obesity effects, with some studies suggesting its action is mediated through the GPR41 receptor.[3]

  • Muscle Function: Research indicates that HMPA may enhance grip strength and inhibit protein catabolism following exhaustive exercise.[4]

  • Antioxidant and Anti-inflammatory Effects: HMPA is recognized for its antioxidant properties.

Due to the extensive research on HMPA, it is often mistakenly referenced in searches for this compound. Researchers interested in the biological effects of methoxyphenylpropionic acid derivatives are directed to the substantial body of literature on HMPA.

Future Research Directions

The current lack of data on the specific biological activities of this compound presents an opportunity for future research. Investigating its potential as an enzyme inhibitor, receptor agonist or antagonist, or its anti-inflammatory properties through rigorous scientific methodology would be necessary to validate the anecdotal claims and to fully characterize its pharmacological profile.

Conclusion

References

An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(m-Methoxyphenyl)propionic acid, a notable human metabolite, is emerging as a molecule of interest in the scientific community. This technical guide provides a comprehensive overview of its origins, metabolic pathways, and biological significance. While much of the existing research has focused on its hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), this document consolidates the available information on this compound, presents relevant experimental protocols for its study, and explores its potential roles in human physiology. This guide aims to serve as a foundational resource for researchers and professionals in drug development seeking to understand and investigate this compound.

Introduction

This compound is an organic acid that has been identified as a naturally occurring human metabolite found in urine[1][2]. Its chemical structure consists of a phenyl ring with a methoxy group at the meta position and a propionic acid side chain. While its direct biological activities are still under active investigation, its structural similarity to other well-studied metabolites suggests potential roles in various physiological processes.

This guide will delve into the known aspects of this compound, including its metabolic origins, and will provide detailed experimental methodologies for its quantification and functional characterization. Particular attention will be given to its relationship with the more extensively studied gut microbiota-derived metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide a broader context for its potential biological functions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study.

PropertyValueReference
Chemical Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
CAS Number 10516-71-9[3]
Appearance White to yellow solid-
Solubility Soluble in water-
pKa (strongest acidic) 4.31[3]

Metabolism and Pharmacokinetics

The metabolic fate of this compound in humans is not as well-documented as that of its hydroxylated analog, HMPA. HMPA is a known product of the gut microbial metabolism of dietary polyphenols, such as ferulic acid, curcumin, and chlorogenic acid[4][5]. It is plausible that this compound may also be a product of gut microbial metabolism of other dietary components or a downstream metabolite of other ingested compounds.

Pharmacokinetic Data

Quantitative data on the concentration of this compound in human plasma and tissues are currently limited in publicly available literature. However, studies on the closely related HMPA provide some insight into the potential pharmacokinetic profile of such compounds. For instance, after oral administration in rats, HMPA and its conjugates are detected in various organs, with the highest concentrations found in the kidneys and liver[6].

Further research is required to establish the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Biological Activity and Signaling Pathways

The biological activities of this compound are an area of growing interest. While direct evidence is sparse, the known functions of the structurally similar HMPA suggest potential areas of investigation.

G Protein-Coupled Receptor 41 (GPR41) Activation

HMPA has been identified as an agonist for G protein-coupled receptor 41 (GPR41), a receptor for short-chain fatty acids (SCFAs)[7]. Activation of GPR41 is linked to various physiological effects, including regulation of energy homeostasis and inflammatory responses. Given the structural similarity, it is hypothesized that this compound may also interact with GPR41, although its specific binding affinity and activation potency remain to be determined.

The signaling cascade following GPR41 activation by its agonists typically involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can activate phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_MPA This compound GPR41 GPR41 3_MPA->GPR41 Binds to G_protein Gαi/o Gβγ GPR41->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gαi/o inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Cellular_Response

Figure 1: Hypothesized GPR41 signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the quantification and functional analysis of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organic acids in urine[8][9][10][11][12].

Objective: To quantify the concentration of this compound in human urine.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Ethyl acetate

  • Sodium chloride

  • Hydrochloric acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate amount of the internal standard.

    • Acidify the urine to a pH of approximately 1 with hydrochloric acid.

    • Saturate the sample with sodium chloride.

  • Extraction:

    • Extract the organic acids with 2 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and combine the organic layers.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for target ions.

Data Analysis:

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

GCMS_Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidification (pH ~1) & Saturation (NaCl) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Derivatization (BSTFA + 1% TMCS) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data Calcium_Flux_Workflow Cells Plate GPR41-expressing HEK293 cells Dye Load with Calcium- Sensitive Dye Cells->Dye Baseline Measure Baseline Fluorescence Dye->Baseline Inject Inject Compound (3-MPA, controls) Baseline->Inject Kinetic Kinetic Fluorescence Measurement Inject->Kinetic Analysis Data Analysis (Dose-Response, EC₅₀) Kinetic->Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(m-Methoxyphenyl)propionic acid (CAS 10516-71-9), a key intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative data for this specific molecule, this document focuses on delivering detailed, industry-standard experimental protocols to enable researchers to determine these critical physicochemical properties. The guide summarizes known solubility information and outlines robust methodologies for comprehensive solubility and stability profiling, essential for preclinical and formulation development.

Introduction

This compound, also known as 3-methoxybenzenepropanoic acid, is an organic compound with the molecular formula C₁₀H₁₂O₃.[1] Its structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for effective drug development, influencing bioavailability, formulation strategies, storage conditions, and shelf-life. This guide presents established methods for characterizing these properties.

Solubility Profile

Table 1: Known and Calculated Solubility of this compound

Solvent/SystemTypeReported SolubilityCitation
WaterAqueousSoluble[1][3], Sparingly Soluble[4][1][3][4]
WaterAqueous0.7 g/L (calculated)[5][5]
WaterAqueous0.698 g/L (calculated)[6][6]
Dimethyl Sulfoxide (DMSO)Organic Solvent100 mg/mL[7][7]
EthanolOrganic SolventSoluble[2][2]
MethanolOrganic SolventSoluble[2][2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineIn Vivo Vehicle≥ 2.5 mg/mL[7][7]
10% DMSO / 90% (20% SBE-β-CD in Saline)In Vivo Vehicle≥ 2.5 mg/mL[7][7]
10% DMSO / 90% Corn OilIn Vivo Vehicle≥ 2.5 mg/mL[7][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid material.

Materials
  • This compound

  • Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer system. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

  • pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

G cluster_workflow Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil phase_sep 3. Phase Separation Centrifuge to pellet excess solid equil->phase_sep sampling 4. Sampling & Filtration Filter supernatant (0.22 µm filter) phase_sep->sampling analysis 5. Analysis Quantify concentration by HPLC sampling->analysis

Shake-Flask Solubility Determination Workflow

Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C)
Oxidation 3% - 30% H₂O₂, room temperature
Thermal Degradation Solid drug substance heated above accelerated stability temp. (e.g., 80°C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained.
Methodology
  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. Samples should be withdrawn at various time points.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from any degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants to ensure there is no co-elution.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Drug Substance Solution acid Acid Hydrolysis (e.g., HCl) start->acid base Base Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants & Establish Degradation Pathways analysis->pathway

Forced Degradation Study Workflow

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is limited, the detailed experimental protocols for the shake-flask method and forced degradation studies offer a clear path for researchers to generate the necessary data for drug development. The provided information and methodologies will aid in formulation design, shelf-life determination, and ensuring the overall quality and efficacy of pharmaceutical products derived from this important intermediate.

References

An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Literature and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(m-Methoxyphenyl)propionic acid, a derivative of phenylpropionic acid, belongs to a class of compounds with recognized therapeutic potential, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). While its precise biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-inflammatory agents suggests a potential role in modulating key inflammatory pathways. This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, synthesis, and potential pharmacological activities. In the absence of specific data for this compound, this guide also presents generalized experimental protocols and discusses relevant signaling pathways, drawing insights from the broader class of arylpropionic acids.

Chemical Properties and Synthesis

This compound, also known as 3-methoxybenzenepropanoic acid, is a solid with a low melting point.[1][2] It is soluble in water and dimethyl sulfoxide (DMSO).[1][2]

Physicochemical Properties
PropertyValueReference
CAS Number 10516-71-9[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 43-45 °C[1]
Appearance Brown, low melting solid[1]
pKa 4.654 (at 25°C)[1]
Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic reduction of 3-methoxycinnamic acid.[1]

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid [1]

  • Dissolution: Dissolve 3-methoxycinnamic acid (3.56 g, 19.98 mmol) in 100 mL of methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.44 g) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12 hours.

  • Filtration: Upon completion of the reaction, filter the mixture through diatomaceous earth (Celite) to remove the catalyst.

  • Washing: Wash the diatomaceous earth with ethyl acetate (3 x 30 mL).

  • Concentration: Combine the filtrates and remove the ethyl acetate and methanol by evaporation under reduced pressure.

  • Product: The resulting product is this compound (quantitative yield).

Characterization Data: [1]

  • ¹H NMR (600 MHz, CDCl₃): δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz).

  • ¹³C NMR (150 MHz, CDCl₃): δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-methoxycinnamic_acid 3-Methoxycinnamic Acid product This compound 3-methoxycinnamic_acid->product Catalytic Hydrogenation H2_PdC H₂, 10% Pd/C Methanol Methanol (Solvent)

Synthesis of this compound.

Potential Biological Activity and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2]

Cyclooxygenase (COX) Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, whereas adverse effects like gastrointestinal issues are often linked to COX-1 inhibition. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their pharmacological profile.

Inflammatory Signaling Pathways

The inhibition of prostaglandin synthesis by NSAIDs has downstream effects on various inflammatory signaling pathways. Prostaglandins are involved in the activation of signaling cascades that lead to the expression of pro-inflammatory genes. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing prostaglandin levels, NSAIDs can indirectly modulate the activity of these pathways.

G Potential Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID This compound (Potential NSAID) NSAID->COX_Enzymes Inhibition

Generalized NSAID mechanism of action.

G Inflammatory Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Genes NFkB_Pathway->Proinflammatory_Genes Prostaglandins Prostaglandins Prostaglandins->MAPK_Pathway Positive Feedback Prostaglandins->NFkB_Pathway Positive Feedback G COX Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Reaction buffer Incubation Incubate enzymes with test compound or vehicle Prepare_Reagents->Incubation Initiate_Reaction Add arachidonic acid to initiate the reaction Incubation->Initiate_Reaction Stop_Reaction Stop the reaction Initiate_Reaction->Stop_Reaction Quantify_Product Quantify prostaglandin E₂ (PGE₂) production (e.g., using ELISA) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC₅₀ values Quantify_Product->Calculate_IC50 G Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization Acclimatize animals (e.g., rats or mice) Compound_Administration Administer test compound, vehicle, or positive control (e.g., indomethacin) orally Animal_Acclimatization->Compound_Administration Induce_Inflammation Inject carrageenan into the sub-plantar region of the hind paw Compound_Administration->Induce_Inflammation Measure_Paw_Volume Measure paw volume at regular intervals (e.g., using a plethysmometer) Induce_Inflammation->Measure_Paw_Volume Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Paw_Volume->Calculate_Inhibition

References

3-(m-Methoxyphenyl)propionic Acid: An Examination of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 24, 2025

Abstract

3-(m-Methoxyphenyl)propionic acid, a derivative of propionic acid with the chemical formula C10H12O3, is a compound noted primarily as an intermediate in pharmaceutical and organic synthesis. While its structural resemblance to known bioactive molecules suggests potential for therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research into its specific pharmacological properties. This technical guide consolidates the available information on this compound, highlighting its chemical identity and postulated activities, while also delineating the current knowledge gaps that present opportunities for future research.

Introduction

This compound, also known as 3-Methoxybenzenepropanoic acid, is an organic compound distinguished by a methoxy group at the meta-position of the phenyl ring attached to a propionic acid chain. It is commercially available and is utilized in chemical synthesis, including as an intermediate for more complex, biologically active molecules.[1][2][3] Despite its availability and the established pharmacological profiles of other arylpropionic acids, dedicated studies on the therapeutic applications of the m-methoxy substituted isomer are notably absent from the current body of scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 10516-71-9[1]
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [4]
Appearance White to off-white crystalline solid[1][3]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1]
Synonyms 3-(3-Methoxyphenyl)propanoic acid, 3-Methoxybenzenepropanoic acid, m-Methoxyhydrocinnamic acid[5]

Potential Therapeutic Applications: A Landscape of Limited Data

While several chemical suppliers and databases describe this compound as a "pharmaceutical intermediate" with potential for anti-inflammatory or analgesic activities, these claims are not substantiated by dedicated preclinical or clinical studies in the available literature.[1][2][6] The therapeutic potential is largely inferred from its structural similarity to other compounds.

In broader studies on plant extracts and metabolomics, "3-methoxybenzenepropanoic acid" has been identified as a component.[7][8] For instance, some extracts containing this compound have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and α-glucosidase.[8][9][10] However, these studies do not isolate and individually test the bioactivity of this compound, making it impossible to definitively attribute the observed effects to this specific molecule.

It is crucial to distinguish this compound from its well-researched isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, and metabolism-regulating properties. The extensive data available for HMPA should not be extrapolated to this compound due to the differences in their chemical structures, which can significantly impact their biological activity.

Synthesis

A general method for the synthesis of this compound involves the catalytic reduction of its unsaturated precursor, 3-methoxycinnamic acid.[2]

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

A representative protocol for the synthesis is as follows:

  • Dissolve 3-Methoxycinnamic acid in methanol.

  • Add a 10% Palladium on charcoal (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for approximately 12 hours.

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield this compound.[2]

Signaling Pathways and Mechanism of Action: Postulated but Unconfirmed

Based on the tentative classification of this compound as a potential anti-inflammatory agent, a hypothetical mechanism of action would involve the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This pathway is the established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Below is a conceptual diagram of the arachidonic acid pathway and the putative inhibitory role of this compound. It must be emphasized that this is a theoretical pathway for this specific compound and has not been experimentally validated.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound This compound (Postulated) Compound->COX_Enzymes Inhibition

Caption: Postulated mechanism of action via COX inhibition.

Future Directions and Conclusion

The current analysis underscores a significant deficit in the scientific understanding of the therapeutic potential of this compound. While its chemical properties are documented and it serves as an intermediate in synthesis, its biological activities remain largely unexplored.

For researchers and drug development professionals, this presents a clear opportunity. Future investigations should focus on:

  • In vitro screening: Evaluating the compound's inhibitory activity against COX-1 and COX-2 enzymes to validate the postulated anti-inflammatory mechanism.

  • Cell-based assays: Assessing its effects on inflammatory pathways in relevant cell models.

  • In vivo studies: Investigating its analgesic, anti-inflammatory, and antipyretic properties in established animal models.

  • Pharmacokinetic and toxicological profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, a notable organic compound with applications in pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of the biological activities of structurally related compounds to provide a broader context for its potential applications.

Compound Identification and Physicochemical Properties

This compound is a methoxybenzene derivative. Its unique structural features are defined by the following identifiers:

IdentifierValue
IUPAC Name 3-(3-methoxyphenyl)propanoic acid
InChI Key BJJQJLOZWBZEGA-UHFFFAOYSA-N
SMILES COc1cccc(CCC(=O)O)c1
CAS Number 10516-71-9
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol

A summary of its key physicochemical properties is presented in the table below, offering a snapshot of its characteristics for experimental design and development.

PropertyValueSource
Melting Point 43-45 °C[1]
Boiling Point 318.1±17.0 °C (Predicted)[1]
Density 1.144±0.06 g/cm³ (Predicted)[1]
pKa 4.654 (at 25°C)[1]
Water Solubility Soluble[1]
Appearance Brown, low melting solid[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic reduction of 3-Methoxycinnamic acid.[1]

Experimental Protocol

Materials:

  • 3-Methoxycinnamic acid

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Diatomaceous earth (Celite)

  • Ethyl acetate

Procedure:

  • Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL).

  • Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.

  • Upon reaction completion, filter the mixture through a pad of diatomaceous earth (Celite).

  • Wash the Celite pad with ethyl acetate (3 x 30 mL).

  • Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield this compound.

Characterization:

The final product can be characterized by ¹H and ¹³C NMR spectroscopy.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction and Purification cluster_product Final Product A 3-Methoxycinnamic acid E Dissolution in Methanol A->E B Methanol B->E C 10% Pd/C F Catalytic Hydrogenation (12h, RT) C->F D H₂ Gas D->F E->F G Filtration (Celite) F->G H Solvent Evaporation G->H I This compound H->I

A flowchart illustrating the synthesis of this compound.

Biological Activity and Signaling Pathways

To provide a valuable context for researchers, this guide examines the well-documented biological activities of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . HMPA, a microbial metabolite of dietary polyphenols, has garnered significant research interest for its effects on metabolic and muscular systems.

HMPA and Hepatic Lipid Metabolism via GPR41

Recent studies have shown that HMPA can improve hepatic lipid metabolism.[4][5] The proposed mechanism involves the activation of G protein-coupled receptor 41 (GPR41).[4][5] This activation is believed to play a role in anti-obesity effects and the amelioration of hepatic steatosis by stimulating the lipid catabolism pathway.[4][5]

HMPA_GPR41_Signaling cluster_input Input cluster_receptor Receptor Activation cluster_outcome Cellular Response HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Activates Lipid_Catabolism Stimulation of Lipid Catabolism GPR41->Lipid_Catabolism Leads to Hepatic_Steatosis Improvement of Hepatic Steatosis Lipid_Catabolism->Hepatic_Steatosis Anti_Obesity Anti-Obesity Effects Lipid_Catabolism->Anti_Obesity

Signaling pathway of HMPA in hepatic lipid metabolism via GPR41 activation.
HMPA's Role in Muscle Function and Oxidative Stress

HMPA has also been investigated for its effects on muscle function, particularly in the context of exhaustive exercise.[6] Research suggests that HMPA may inhibit protein catabolism induced by strenuous physical activity.[6] The proposed mechanism involves the modulation of signaling pathways related to muscle protein degradation, such as the ubiquitin-proteasome and autophagic-lysosomal pathways.[6]

Furthermore, studies indicate that HMPA can regulate oxidative stress and influence muscle fiber composition.[7][8] It has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity.[8][9] Additionally, HMPA may promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway, and improve mitochondrial biogenesis.[7][8]

Conclusion

This compound is a compound with established physicochemical properties and a straightforward synthesis protocol. While detailed studies on its specific biological activities are emerging, the extensive research on the structurally related HMPA provides a compelling rationale for further investigation into the therapeutic potential of this compound and its derivatives. The insights into HMPA's role in metabolic regulation and muscle physiology highlight promising avenues for future research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(m-Methoxyphenyl)propionic acid (3-MPA) in biological matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a metabolite of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. The following protocols outline validated methods for the reliable measurement of 3-MPA.

Analytical Methods Overview

Three primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available method suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for volatile compounds, which requires derivatization for 3-MPA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC with UV Detection - Quantitative Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Table 2: GC-MS - Quantitative Parameters

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 3: LC-MS/MS - Quantitative Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Experimental Protocols and Workflows

Detailed protocols for sample preparation and analysis for each method are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of 3-MPA in relatively clean sample matrices or after extensive cleanup.

hplc_sample_prep start Plasma/Urine Sample add_is Add Internal Standard (e.g., 2-(m-Methoxyphenyl)acetic acid) start->add_is acidify Acidify with HCl (to pH 2-3) add_is->acidify extract Extract with Ethyl Acetate (2x volume) acidify->extract vortex Vortex and Centrifuge extract->vortex separate Collect Organic Layer vortex->separate evaporate Evaporate to Dryness (under Nitrogen) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC-UV reconstitute->analyze

HPLC Sample Preparation Workflow
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 274 nm.

  • Internal Standard: 2-(m-Methoxyphenyl)acetic acid or another structurally similar compound with a distinct retention time.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity and requires derivatization to increase the volatility of 3-MPA.

gcms_sample_prep start Extracted & Dried Sample (from LLE) derivatize Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) start->derivatize heat Heat at 60-70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

GC-MS Derivatization Workflow
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-MPA (e.g., m/z of the trimethylsilyl derivative).[1]

  • Internal Standard: A stable isotope-labeled 3-MPA (e.g., 3-MPA-d3) is highly recommended.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying low levels of 3-MPA in complex biological fluids.

lcms_sample_prep start Plasma/Urine Sample add_is Add Internal Standard (e.g., 3-MPA-d3) start->add_is precipitate Add Cold Acetonitrile (3x volume) add_is->precipitate vortex Vortex and Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze signaling_pathway cluster_experimental Experimental Phase cluster_data_analysis Data Analysis Phase cluster_input Inputs Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction (e.g., LLE, SPE) Biological_Sample->Extraction Quantification Quantification of 3-MPA (LC-MS/MS, GC-MS, HPLC) Extraction->Quantification Data_Processing Data Processing and Statistical Analysis Quantification->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation Dietary_Precursors Dietary Precursors Gut_Microbiota Gut Microbiota Dietary_Precursors->Gut_Microbiota Metabolism Gut_Microbiota->Biological_Sample Produces 3-MPA

References

Application Notes and Protocols for Biological Activity Assays of 3-(m-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-Methoxyphenyl)propionic acid is a compound with potential therapeutic applications, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity is thought to stem from the inhibition of prostaglandin synthesis. This document provides detailed protocols for assessing the anti-inflammatory, cytotoxic, and antioxidant activities of this compound. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the preliminary evaluation of this compound.

It is important to note that while the protocols provided are standardized, specific quantitative data for this compound is limited in publicly available literature. The data presented in the tables are for closely related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), and should be considered for illustrative purposes. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.

Anti-inflammatory Activity Assays

A key mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammatory pathway. Another common assay for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (100 mM, pH 8.0).

    • Prepare solutions of hematin (15 µM), and the test compound (this compound) at various concentrations.

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid.

    • Prepare a solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, hematin, and the enzyme (COX-1 or COX-2).

    • Add the test compound at different concentrations to the respective wells. Include wells with a known COX inhibitor as a positive control and wells with solvent as a negative control.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

    • Measure the absorbance at 603 nm immediately and kinetically for 5 minutes using a microplate reader. The rate of TMPD oxidation is indicative of COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (media only).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of nitric oxide production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value.

Cytotoxicity Assay

Before evaluating the biological activities of a compound, it is essential to determine its cytotoxic concentration to ensure that the observed effects are not due to cell death. The MTT assay is a widely used colorimetric assay for this purpose.

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Protocol:

  • Cell Plating:

    • Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells) and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Antioxidant Activity Assay

Antioxidant activity is a common feature of many phenolic compounds. The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of a compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its color to change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the test compound.

    • Add the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Disclaimer: The following tables contain representative data for compounds structurally related to this compound. This data is for illustrative purposes only and may not be representative of the activity of this compound.

Table 1: Anti-inflammatory Activity of Related Methoxyphenyl Propionic Acid Derivatives

CompoundAssayCell Line/EnzymeIC50 (µM)Reference
3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acidNitric Oxide ProductionBV2 Microglia~25-50[1]
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenoneNitric Oxide ProductionRAW 264.7~10-20[2]

Table 2: Antioxidant Activity of a Related Compound

CompoundAssayIC50 (µg/mL)Reference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acidDPPH Radical Scavenging0.78[1]

Table 3: Cytotoxicity of a Related Compound on Cancer Cells

CompoundCell LineIncubation TimeIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-231 (Breast Cancer)72h21.27[3]

Visualizations

Signaling Pathways and Experimental Workflows

NSAID_Mechanism_of_Action membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 prostaglandins Prostaglandins cox1_2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids This compound (NSAID) nsaids->cox1_2 Inhibition

Caption: Mechanism of action of NSAIDs like this compound.

LPS_Inflammatory_Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway nfkb NF-κB nfkb_pathway->nfkb nucleus Nucleus nfkb->nucleus inos_gene iNOS Gene Transcription inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation compound This compound compound->nfkb_pathway Inhibition

Caption: LPS-induced inflammatory pathway in macrophages.

Experimental_Workflow start Start: Prepare Test Compound Stock Solution cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity determine_ic50_cytotoxicity Determine Non-Toxic Concentrations cytotoxicity->determine_ic50_cytotoxicity anti_inflammatory 2. Anti-inflammatory Assays (COX Inhibition, NO Production) determine_ic50_cytotoxicity->anti_inflammatory antioxidant 3. Antioxidant Assay (DPPH) determine_ic50_cytotoxicity->antioxidant anticancer 4. Anticancer Assays (Cell Viability on Cancer Lines) determine_ic50_cytotoxicity->anticancer data_analysis Data Analysis and IC50 Determination anti_inflammatory->data_analysis antioxidant->data_analysis anticancer->data_analysis end End: Report Biological Activity Profile data_analysis->end

Caption: General experimental workflow for biological activity screening.

References

Application Notes and Protocols for the Preparation of 3-(m-Methoxyphenyl)propionic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-Methoxyphenyl)propionic acid (also known as 3-Methoxyhydrocinnamic acid) is a chemical compound with the formula C₁₀H₁₂O₃. It is a derivative of propionic acid and is of interest to researchers in various fields, including pharmaceutical development, due to its structural relation to nonsteroidal anti-inflammatory drugs (NSAIDs) and its status as a naturally occurring human metabolite.[1][2] Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound.

Physicochemical and Safety Information

A summary of the key properties and safety considerations for this compound is provided below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 10516-71-9
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to light yellow solid/powder[3]
Melting Point 43-45 °C[3]
Solubility Soluble in DMSO and water.[2][3]
Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage (Solid): Store in a tightly sealed container in a dry, cool place.[2] For long-term storage, -20°C is recommended.

Experimental Protocols: Stock Solution Preparation

The choice of solvent is critical for achieving the desired concentration and ensuring the stability of the stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound. For certain applications, particularly in vivo studies, a co-solvent system may be required.

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for most in vitro applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution, add 55.49 µL of DMSO for every 1 mg of the compound. Note: A high solubility of up to 100 mg/mL (554.94 mM) in fresh DMSO has been reported.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 40-50°C) or sonication can aid dissolution if needed.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Protocol 2: Co-Solvent Formulation for In Vivo Applications

This protocol describes the preparation of a stock solution in a co-solvent system suitable for administration in animal studies.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Initial Dissolution: Prepare a concentrated initial stock in DMSO as described in Protocol 1. For this example, a 25 mg/mL stock in DMSO will be used.

  • Co-Solvent Preparation: In a sterile conical tube, add the solvents sequentially as follows for a final concentration of ≥ 2.5 mg/mL (13.87 mM):[1]

    • Add 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Mixing: Gently mix the final solution until it is homogeneous and clear.

  • Use: This formulation should be prepared fresh before each experiment.

Data Presentation

Stock Solution Preparation Table
SolventAchievable ConcentrationMolar ConcentrationNotesReference
DMSO 100 mg/mL554.94 mMUse fresh, anhydrous DMSO. Sonication or gentle warming may be required.
Co-Solvent System ≥ 2.5 mg/mL≥ 13.87 mMFormulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Storage and Stability of Stock Solutions
Storage TemperatureDurationNotesReference
-20°C 1 monthRecommended for short-term storage. Use single-use aliquots.
-80°C 6 monthsRecommended for long-term storage. Use single-use aliquots.

Diagrams

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent Calculate volume dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot Homogeneous solution store 5. Store at -20°C or -80°C aliquot->store use 6. Dilute for experiment store->use Thaw one aliquot

Caption: Workflow for preparing a stock solution of this compound.

Logical_Relationship compound This compound (Solid) dmso DMSO Stock (High Concentration) compound->dmso Dissolve in DMSO cosolvent Co-Solvent Formulation (Working Concentration) dmso->cosolvent Mix with co-solvents invitro In Vitro Assay dmso->invitro Dilute in media invivo In Vivo Study cosolvent->invivo Administer

Caption: Logical flow for preparing solutions for different experimental applications.

References

Application Notes and Protocols: Cell Culture Studies with 3-(m-Methoxyphenyl)propionic Acid and its Isomer 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches for cell culture studies involving 3-(m-Methoxyphenyl)propionic acid did not yield sufficient data to generate detailed application notes, quantitative data tables, or specific protocols as requested. The available research on this specific isomer is limited in the public domain.

However, a significant body of research exists for the closely related and biologically important isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a prominent metabolite of dietary polyphenols, produced by gut microbiota, and has been the subject of numerous in vitro studies.

Therefore, this document provides detailed application notes and protocols based on published research for 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . These protocols and findings may serve as a valuable starting point for designing experiments with other isomers like this compound.

Introduction to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a key microbial metabolite derived from dietary polyphenols such as ferulic acid, chlorogenic acid, and curcumin.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[3][4][5] In cell culture studies, HMPA has been shown to modulate several signaling pathways, making it a compound of interest for drug development and nutritional science.

Key Applications in Cell Culture

  • Anti-inflammatory Studies: Investigating the inhibition of inflammatory responses in cell lines such as BV2 microglia and macrophages.

  • Muscle Biology: Studying the mitigation of muscle atrophy in skeletal myotube models like C2C12 cells.[3][6]

  • Metabolic Studies: Examining the activation of G-protein coupled receptors, such as GPR41, involved in metabolic regulation.[5][7]

  • Neurobiology: Assessing the inhibition of protein aggregation, such as amyloid-β, in neurodegenerative disease models.[8][9]

  • Vascular Biology: Evaluating effects on endothelial cells, including the production of nitric oxide (NO).[10]

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture studies involving HMPA.

Table 1: Anti-inflammatory Effects of HMPA on LPS-Stimulated BV2 Microglia

Parameter MeasuredCell LineHMPA ConcentrationResult
Nitric Oxide (NO) ProductionBV2VariousDose-dependent inhibition
Prostaglandin E2 (PGE2) ProductionBV2VariousDose-dependent inhibition
iNOS Protein ExpressionBV2Not SpecifiedSignificant Reduction
COX-2 Protein ExpressionBV2Not SpecifiedSignificant Reduction

Data extrapolated from studies on closely related methoxyphenolic compounds, as direct quantitative tables for HMPA were not available in the initial search.

Table 2: Effects of HMPA on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

Parameter MeasuredCell LineHMPA ConcentrationEffect
Myotube ThicknessC2C1210 µMAttenuated dexamethasone-induced reduction[3]
Atrogin-1 ExpressionC2C1210 µMSuppressed dexamethasone-induced expression[3][6]
MuRF-1 ExpressionC2C1210 µMSuppressed dexamethasone-induced expression[3][6]
FoxO3a ExpressionC2C1210 µMPrevented dexamethasone-induced expression[3][6]

Table 3: HMPA Activity on GPR41 Receptor

AssayCell LineLigandEC50 / Effect
cAMP Inhibition AssayHEK293 (expressing mouse GPR41)HMPAEC50 of 2.36 mM

Data derived from a study identifying HMPA as a specific ligand for GPR41.[5]

Detailed Experimental Protocols

Protocol 4.1: Assessment of Anti-inflammatory Activity in BV2 Microglia

This protocol is for determining the effect of HMPA on nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of HMPA (e.g., 1, 10, 50, 100 µM) for 30 minutes.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours. Include a vehicle control (no HMPA, no LPS) and an LPS-only control.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Add 100 µL of supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well and incubate for 10 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Prostaglandin E2 (PGE2) Assay (ELISA):

    • Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 4.2: C2C12 Myotube Atrophy Assay

This protocol describes how to induce muscle atrophy in C2C12 myotubes using dexamethasone and assess the protective effects of HMPA.

Materials:

  • C2C12 myoblasts

  • DMEM with 10% FBS (Growth Medium)

  • DMEM with 2% horse serum (Differentiation Medium)

  • Dexamethasone

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

  • Antibodies for Western Blotting (Atrogin-1, MuRF-1, FoxO3a, GAPDH)

  • Reagents for immunofluorescence and Western blotting

Procedure:

  • Cell Differentiation: Seed C2C12 myoblasts and grow to confluence in Growth Medium. To induce differentiation into myotubes, switch to Differentiation Medium and culture for 4-6 days.

  • Induction of Atrophy and Treatment: Treat the differentiated myotubes with dexamethasone (e.g., 100 µM) in the presence or absence of HMPA (e.g., 10 µM) for 24 hours.

  • Analysis of Myotube Morphology:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain for a muscle-specific protein like myosin heavy chain.

    • Capture images using a fluorescence microscope and measure the diameter of at least 50 myotubes per condition using image analysis software.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against Atrogin-1, MuRF-1, and FoxO3a, with GAPDH as a loading control.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands. Quantify band intensity using densitometry.

Signaling Pathways and Visualizations

HMPA in Dexamethasone-Induced Muscle Atrophy

HMPA has been shown to counteract dexamethasone-induced muscle atrophy by inhibiting the expression of key ubiquitin ligases, Atrogin-1 and MuRF-1. This is achieved by preventing the dexamethasone-induced expression of the transcription factor FoxO3a.

HMPA_Muscle_Atrophy Dex Dexamethasone FoxO3a FoxO3a Expression Dex->FoxO3a induces HMPA HMPA HMPA->FoxO3a inhibits Atrogin1_MuRF1 Atrogin-1 & MuRF-1 Expression FoxO3a->Atrogin1_MuRF1 upregulates Atrophy Muscle Atrophy Atrogin1_MuRF1->Atrophy leads to

Caption: HMPA's mechanism in preventing muscle atrophy.

HMPA Activation of GPR41 Signaling

HMPA is an agonist for the G-protein coupled receptor GPR41. Activation of GPR41, which couples to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is implicated in metabolic regulation.

HMPA_GPR41_Signaling HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 binds & activates Gi_Go Gi/o Protein GPR41->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC Metabolic_Effects Metabolic Effects (e.g., improved lipid metabolism) cAMP->Metabolic_Effects downstream signaling

Caption: HMPA-mediated activation of the GPR41 pathway.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates the general workflow for screening compounds like HMPA for anti-inflammatory activity in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed BV2 Microglia in 96-well plate incubation1 Incubate 24h seeding->incubation1 pretreatment Pre-treat with HMPA incubation1->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation2 Incubate 24h stimulation->incubation2 collect Collect Supernatant incubation2->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE2) collect->elisa

Caption: Workflow for anti-inflammatory screening.

References

Application Notes and Protocols for Studying 3-(m-Methoxyphenyl)propionic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(m-Methoxyphenyl)propionic acid is an organic acid and a naturally occurring human metabolite.[1] It is also classified as a nonsteroidal anti-inflammatory drug (NSAID), suggesting potential analgesic and anti-inflammatory properties through the inhibition of prostaglandin production.[2] While specific in-vivo studies on this compound are limited, research on structurally similar compounds, particularly the gut microbiota metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a strong rationale for investigating its effects on metabolic diseases, inflammation, and neurological disorders.[3][4][5] Animal models are crucial tools for elucidating the mechanisms of action and therapeutic potential of this compound.

These application notes provide a framework for selecting appropriate animal models and detailed protocols for studying the multifaceted effects of this compound.

I. Recommended Animal Models

The choice of animal model will depend on the specific research question. Based on the known and potential biological activities of this compound and its analogs, the following models are recommended:

  • Rodent Models (Mice and Rats):

    • C57BL/6J Mice: Widely used for studies on diet-induced obesity, metabolic syndrome, and inflammation.[4] Their well-characterized genome makes them suitable for mechanistic studies.

    • Sprague-Dawley or Wistar Rats: Commonly used for pharmacological and toxicological studies of NSAIDs, as well as for models of inflammation-induced pain (e.g., carrageenan-induced paw edema).

    • Germ-Free (Gnotobiotic) Mice: Essential for investigating the role of the gut microbiota in the metabolism and activity of this compound, drawing parallels from studies on HMPA which is a microbial metabolite.[6][7][8][9]

  • Zebrafish (Danio rerio): A valuable model for high-throughput screening of drug candidates and for studying developmental processes and muscle growth.

II. Experimental Applications and Protocols

A. Investigating Anti-inflammatory and Analgesic Effects

Given its classification as an NSAID, a primary application would be to characterize its anti-inflammatory and analgesic properties.

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model for acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-200g).

  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, administered orally).

  • Procedure:

    • Administer the respective treatments 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

2. Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity.

Protocol:

  • Animals: Male Swiss albino mice (20-25g).

  • Grouping: Similar to the paw edema model.

  • Procedure:

    • Administer treatments 30 minutes before acetic acid injection.

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Data Analysis: Calculate the percentage protection from writhing for each group.

B. Investigating Metabolic Effects

Studies on the related compound HMPA have shown significant effects on metabolic parameters.[3][4][5]

1. Diet-Induced Obesity and Hepatic Steatosis in Mice

Protocol:

  • Animals: Male C57BL/6J mice (6-8 weeks old).

  • Diet:

    • Control group: Standard chow diet.

    • Other groups: High-fat diet (HFD; e.g., 60% kcal from fat).

  • Grouping (after 8-12 weeks of HFD):

    • Group 1: HFD + Vehicle.

    • Group 2: HFD + this compound (e.g., 50 or 100 mg/kg/day via oral gavage or in drinking water).

    • Group 3 (optional): HFD + Positive control (e.g., a known anti-diabetic drug).

  • Duration: 4-8 weeks of treatment.

  • Parameters to Measure:

    • Weekly: Body weight, food intake.

    • End of study:

      • Fasting blood glucose and insulin levels (for HOMA-IR calculation).

      • Glucose and insulin tolerance tests (GTT and ITT).

      • Plasma lipid profile (triglycerides, total cholesterol, HDL, LDL).

      • Liver weight and histology (H&E and Oil Red O staining for lipid accumulation).

      • Gene expression analysis of key metabolic genes in the liver and adipose tissue (e.g., SREBP-1c, FAS, ACC, CPT1a) via RT-qPCR.

Quantitative Data Summary Table for Metabolic Studies:

ParameterControl (HFD + Vehicle)This compound (Low Dose)This compound (High Dose)
Final Body Weight (g)
Liver Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Insulin (ng/mL)
HOMA-IR
Plasma Triglycerides (mg/dL)
Liver Triglycerides (mg/g)
C. Investigating Effects on Muscle Function and Oxidative Stress

Recent studies on HMPA have demonstrated its potential to improve muscle strength and reduce oxidative stress.[10][11][12]

Protocol:

  • Animals: Male C57BL/6 mice (8 weeks old).

  • Grouping and Administration:

    • Group 1: Vehicle control.

    • Group 2: this compound (Low dose, e.g., 50 mg/kg/day).

    • Group 3: this compound (High dose, e.g., 500 mg/kg/day).

    • Administer orally for 14 days.

  • Functional Assessment:

    • Grip Strength Test: Measure forelimb grip strength using a grip strength meter before and after the treatment period.

    • Treadmill Exhaustion Test: Acclimatize mice to the treadmill. On the test day, run them to exhaustion and record the time and distance.

  • Biochemical Analysis (post-exhaustion):

    • Collect blood to measure plasma levels of reactive oxygen metabolites (ROMs), nitric oxide (NO), and antioxidant capacity.

    • Harvest soleus and gastrocnemius muscles for analysis.

  • Molecular Analysis:

    • RT-qPCR: Analyze mRNA expression of antioxidant enzymes (e.g., Sod1, Nqo1) and nitric oxide synthases (Nos2, Nos3) in muscle tissue.

    • Western Blot: Analyze protein expression of myosin heavy chain (MHC) isoforms to assess changes in muscle fiber type. Analyze signaling proteins like phosphorylated AMPK and SIRT1.

Quantitative Data Summary Table for Muscle Function and Oxidative Stress:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Grip Strength (g)
Time to Exhaustion (min)
Plasma ROMs (U.CARR)
Muscle Sod1 mRNA (fold change)
Muscle p-AMPK/total AMPK

III. Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its NSAID properties and the known mechanisms of the related metabolite HMPA.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid activates release COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation MPPA This compound MPPA->COX Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus GPR41 GPR41 AMPK AMPK GPR41->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Lipid_Catabolism Lipid Catabolism AMPK->Lipid_Catabolism PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis MPPA This compound MPPA->GPR41 Activates

Caption: Hypothesized metabolic signaling pathway for this compound.

IV. Experimental Workflow

The following diagram outlines a general workflow for in-vivo studies.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Model_Selection Animal Model Selection (e.g., C57BL/6J mice) Acclimatization Acclimatization (1-2 weeks) Model_Selection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Administration (Vehicle or Compound) Grouping->Dosing Monitoring Monitor Health, Body Weight, Food/Water Intake Dosing->Monitoring Functional_Tests Functional Tests (e.g., Grip Strength, GTT) Monitoring->Functional_Tests Sample_Collection Sample Collection (Blood, Tissues) Functional_Tests->Sample_Collection Biochemical Biochemical Assays (e.g., ELISA, Plasma analysis) Sample_Collection->Biochemical Molecular Molecular Analysis (RT-qPCR, Western Blot) Sample_Collection->Molecular Histology Histological Examination Sample_Collection->Histology Stats Statistical Analysis Biochemical->Stats Molecular->Stats Histology->Stats

Caption: General experimental workflow for in-vivo studies.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Dose selection should be informed by preliminary toxicity and pharmacokinetic studies.

References

Application Note: Quantitative Analysis of 3-(m-Methoxyphenyl)propionic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(m-Methoxyphenyl)propionic acid (3-m-MPA) in biological matrices such as human plasma and urine. 3-m-MPA is a metabolite that can be derived from dietary polyphenols and its concentration in biological fluids is of growing interest in metabolic research. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

This compound is a phenolic acid that has been identified as a human metabolite.[1] Its presence in biological samples is often linked to the metabolism of dietary flavonoids by the gut microbiota. Accurate and precise quantification of 3-m-MPA is essential for understanding its physiological roles and its potential as a biomarker. This application note provides a comprehensive protocol for the analysis of 3-m-MPA using LC-MS/MS, a technique renowned for its selectivity and sensitivity.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography. Quantification is achieved by multiple reaction monitoring (MRM) in negative ion ESI mode. The precursor ion of 3-m-MPA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (Purity ≥98%)

    • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Biological Matrix:

    • Human plasma (K2-EDTA)

    • Human urine

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike the working standard solutions into the blank biological matrix to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the optimized MRM transitions and typical retention times for this compound and a proposed internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
This compound 179.1135.11003015~4.2
179.1107.11003020~4.2
This compound-d3 (IS) 182.1138.11003015~4.2

The method performance characteristics should be validated in the respective laboratory. Typical expected performance is summarized in the table below.

ParameterAcceptance Criteria
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 85-115% (100 ± 15%)
Precision (%CV) <15%
Recovery >80%

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_vial Transfer to LC-MS Vial reconstitute->lc_vial lc_separation UHPLC Separation (C18 Column) lc_vial->lc_separation ms_detection Mass Spectrometry (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 3-m-MPA calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G method_validation Bioanalytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq Lower Limit of Quantification (LLOQ) method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability specificity->recovery specificity->matrix_effect linearity->lloq accuracy->precision

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for the Derivatization of 3-(m-Methoxyphenyl)propionic acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-(m-Methoxyphenyl)propionic acid prior to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of polar compounds like this compound is challenging due to their low volatility and potential for peak tailing.[1] Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, thereby improving chromatographic performance and detection sensitivity.[2][3] This guide outlines two common derivatization techniques: silylation and esterification. Detailed, step-by-step protocols, quantitative data, and visual workflows are provided to assist researchers, scientists, and drug development professionals in the successful analysis of this compound.

Introduction

This compound is a metabolite of interest in various biological and chemical studies.[4] Accurate and reliable quantification is crucial, and gas chromatography offers high resolution for complex mixtures.[3] However, the carboxylic acid functional group in this compound makes it polar and non-volatile, necessitating derivatization to achieve the volatility required for GC analysis.[1] This process replaces the active hydrogen in the carboxylic acid group with a non-polar group, increasing volatility and thermal stability.[3]

The two primary derivatization methods detailed here are:

  • Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed, often with a catalyst like trimethylchlorosilane (TMCS).[1][5]

  • Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile.[6] This can be achieved using reagents like boron trifluoride in methanol (BF3-methanol).

The choice of method depends on the sample matrix, available instrumentation, and desired sensitivity.

Derivatization Methods and Protocols

Silylation using BSTFA with 1% TMCS

Silylation is a robust and common method for derivatizing carboxylic acids.[5] The resulting trimethylsilyl (TMS) esters are significantly more volatile and less polar than the parent acid.[3] It is critical to perform silylation reactions under anhydrous conditions as the reagents are sensitive to moisture.[2]

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate) to dissolve the dried sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound sample dry Dry sample completely (if in solution) start->dry add_solvent Add anhydrous solvent (e.g., Pyridine) dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent react Vortex and heat at 70°C for 30 min add_reagent->react cool Cool to room temperature react->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Esterification using BF3-Methanol

Esterification is another effective method for derivatizing carboxylic acids, converting them into their more volatile methyl esters. This method is particularly useful when silylation is not desired or when dealing with complex matrices where silyl derivatives may be less stable.

  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a reaction vial and ensure it is dry.

  • Reagent Addition:

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes.

  • Extraction:

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial.

  • Analysis: The sample is ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with this compound sample add_reagent Add BF3-Methanol start->add_reagent react Heat at 60°C for 30 min add_reagent->react cool Cool to room temperature react->cool add_nacl_hexane Add saturated NaCl and Hexane cool->add_nacl_hexane vortex Vortex and allow layers to separate add_nacl_hexane->vortex transfer Transfer upper hexane layer vortex->transfer inject Inject into GC-MS transfer->inject

Caption: Esterification workflow for GC-MS analysis.

Quantitative Data and GC-MS Parameters

The following table summarizes key data for the underivatized and TMS-derivatized this compound.

ParameterThis compoundThis compound, TMS derivativeReference
Formula C₁₀H₁₂O₃C₁₃H₂₀O₃Si[7][8]
Molecular Weight 180.20 g/mol 252.38 g/mol [7][8]
CAS Number 10516-71-9Not available[7]
Key Mass Spec (m/z) Not directly analyzed by GC-MS134 (Top Peak) [8]
Typical GC-MS Conditions
  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Discussion and Conclusion

Both silylation and esterification are effective methods for the derivatization of this compound for GC analysis.

  • Silylation with BSTFA is a rapid and efficient one-step reaction that produces a derivative with excellent chromatographic properties. However, the reagents and derivatives are sensitive to moisture, requiring anhydrous conditions throughout the procedure.[2][5]

  • Esterification with BF3-methanol produces a more stable derivative but involves a liquid-liquid extraction step, which may increase sample preparation time.

The choice between these methods will depend on the specific requirements of the analysis. For high-throughput screening, the simplicity of the silylation protocol may be advantageous. For applications requiring high derivative stability, esterification might be preferred. The provided protocols and data serve as a comprehensive guide for the successful GC-MS analysis of this compound. It is recommended to optimize the derivatization and GC-MS conditions for your specific instrumentation and application.

References

Application Notes and Protocols for High-Throughput Screening of 3-(m-Methoxyphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize derivatives of 3-(m-Methoxyphenyl)propionic acid (MMPA) that modulate the activity of key biological targets implicated in various physiological and pathological processes. The protocols are designed for efficiency and scalability, making them suitable for screening large compound libraries.

Application Note 1: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide.[1][2][3] Inhibition of FAAH increases the levels of these endogenous ligands, a therapeutic strategy being explored for pain, inflammation, and anxiety.[2][3] This protocol details a robust, fluorescence-based HTS assay for identifying novel FAAH inhibitors among MMPA derivatives. The assay utilizes a fluorogenic substrate that, when cleaved by FAAH, produces a highly fluorescent product, allowing for the quantification of enzyme activity.[1][2]

Experimental Protocol

Materials and Reagents:

  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), the fluorogenic substrate

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (MMPA derivatives) and a known FAAH inhibitor (e.g., URB597) as a positive control

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the MMPA derivatives and the positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.

  • Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired working concentration in pre-chilled FAAH assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted FAAH enzyme solution to each well of the compound-plated microplate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.[2]

  • Substrate Preparation: Prepare the AAMCA substrate solution in the FAAH assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

  • Fluorescence Measurement: Immediately transfer the plate to a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30 minutes, with excitation at 355 nm and emission at 460 nm.[2] Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes before measuring the final fluorescence.[2]

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value, which is the concentration of an inhibitor that results in 50% inhibition of enzyme activity, can be determined by fitting the concentration-response data to a four-parameter logistic equation.[2]

Data Presentation
Compound IDDescriptionIC50 (µM)
MMPA-001This compound> 100
MMPA-002Derivative A15.2
MMPA-003Derivative B2.8
URB597Positive Control0.05

Diagram

FAAH_Inhibition_Assay_Workflow Compound_Plating Compound Plating (MMPA Derivatives) Enzyme_Addition FAAH Enzyme Addition Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (15 min, RT) Enzyme_Addition->Pre_incubation Substrate_Addition Substrate Addition (AAMCA) Pre_incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading (30 min, 37°C) Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Reading->Data_Analysis

Caption: Workflow for the FAAH inhibitor high-throughput screening assay.

Application Note 2: High-Throughput Screening for Inhibitors of Soluble Epoxide Hydrolase (sEH)

Introduction

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[4] Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.[4][5] This application note describes a fluorescence-based HTS assay to identify sEH inhibitors among MMPA derivatives. The assay employs a substrate that, upon hydrolysis by sEH, undergoes intramolecular cyclization to release a highly fluorescent product.[4][6]

Experimental Protocol

Materials and Reagents:

  • Human recombinant sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA)

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), the fluorogenic substrate[6]

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (MMPA derivatives) and a known sEH inhibitor (e.g., trans-AUCB) as a positive control

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the MMPA derivatives and the positive control in DMSO. Dispense 1 µL of each compound solution into the wells of a 384-well plate. Include DMSO-only wells for vehicle control.

  • Enzyme Preparation: Dilute the human recombinant sEH enzyme to the desired working concentration in sEH assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted sEH enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare the PHOME substrate solution in the sEH assay buffer.

  • Reaction Initiation: Start the reaction by adding 20 µL of the PHOME substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically for 30 minutes at room temperature, with excitation at 330 nm and emission at 465 nm.[6][7]

  • Data Analysis: Determine the reaction rate from the linear portion of the kinetic data. Calculate the percent inhibition for each compound relative to the vehicle control. Fit the concentration-response data to a suitable model to determine the IC50 values.

Data Presentation
Compound IDDescriptionIC50 (µM)
MMPA-001This compound> 100
MMPA-004Derivative C8.9
MMPA-005Derivative D1.2
trans-AUCBPositive Control0.01

Diagram

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs MMPA_Derivative MMPA Derivative (sEH Inhibitor) MMPA_Derivative->sEH Inhibition

Caption: Inhibition of the sEH pathway by MMPA derivatives.

Application Note 3: High-Throughput Screening for Agonists of G-Protein Coupled Receptor 40 (GPR40/FFAR1)

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain fatty acids.[8][9] Activation of GPR40 enhances glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[8][10] This protocol outlines a cell-based reporter gene assay for screening MMPA derivatives for GPR40 agonist activity. The assay utilizes a stable cell line co-expressing human GPR40 and a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of a response element that is activated upon GPR40 stimulation.[11][12][13]

Experimental Protocol

Materials and Reagents:

  • HEK293 cell line stably co-expressing human GPR40 and a cAMP response element-regulated SEAP reporter[11]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation medium (e.g., DMEM with 0.5% FBS)[13]

  • Test compounds (MMPA derivatives) and a known GPR40 agonist (e.g., GW9508) as a positive control

  • Luminescence-based alkaline phosphatase substrate[12]

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the GPR40 reporter cell line into 96-well or 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the MMPA derivatives and the positive control in the stimulation medium.

  • Cell Stimulation: Remove the culture medium from the cells and replace it with the compound dilutions.[13] Include wells with stimulation medium only as a negative control.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator to allow for receptor activation and reporter gene expression.[11]

  • SEAP Assay:

    • Collect an aliquot of the cell culture medium from each well.[13]

    • Heat-inactivate endogenous alkaline phosphatases by incubating the collected medium at 65°C for 30 minutes.[13]

    • Allow the samples to cool to room temperature.

    • Add the luminescence-based alkaline phosphatase substrate to each sample.[13]

  • Luminescence Measurement: Incubate for 5-15 minutes at room temperature and then measure the luminescence using a plate reader.[13]

  • Data Analysis: Calculate the fold induction of SEAP activity for each compound concentration relative to the negative control. Determine the EC50 value, the concentration at which a compound elicits 50% of its maximal effect, by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation
Compound IDDescriptionEC50 (µM)Max Fold Induction
MMPA-001This compound> 1001.1
MMPA-006Derivative E5.64.2
MMPA-007Derivative F0.95.8
GW9508Positive Control0.036.5

Diagram

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell GPR40 GPR40 (FFAR1) Gq_protein Gq Protein GPR40->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion MMPA_Derivative MMPA Derivative (GPR40 Agonist) MMPA_Derivative->GPR40 Activation

Caption: GPR40 signaling pathway activated by an MMPA derivative.

References

Troubleshooting & Optimization

Problems with 3-(m-Methoxyphenyl)propionic acid synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to address common issues encountered during the synthesis and purification of 3-(m-Methoxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most frequently cited method is the catalytic hydrogenation of 3-methoxycinnamic acid.[1][2] This reaction typically employs a palladium on activated carbon catalyst (Pd/C) in a solvent like methanol or tetrahydrofuran (THF) under a hydrogen atmosphere.[1][3] It is favored for its high efficiency and clean conversion, often resulting in high to quantitative yields.[1]

Q2: What are the key physical properties of this compound to be aware of? A2: this compound is typically a white to yellow or brown powder or a low-melting solid.[1][4] Its melting point is reported to be in the range of 43-45 °C.[5] Being aware that it is a low-melting solid is crucial during purification, as it can "oil out" during recrystallization if not handled correctly.

Q3: What is a typical yield for the synthesis from 3-methoxycinnamic acid? A3: The catalytic hydrogenation of 3-methoxycinnamic acid is highly efficient, with reported yields being quantitative (essentially 100%) or very high (e.g., 95%).[1][3] However, actual laboratory yields can be lower due to mechanical losses during filtration, transfer, and purification steps.

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques are used to characterize the final product. Proton and Carbon-13 NMR (¹H and ¹³C NMR) can confirm the molecular structure by showing the disappearance of the alkene protons from the starting material and the appearance of the saturated alkyl chain protons.[1] Melting point analysis is a quick method to assess purity; a sharp melting point close to the literature value (43-45 °C) suggests high purity.[5]

Troubleshooting Guide

Q5: My reaction is very slow or incomplete. How can I fix this? A5: An incomplete or slow hydrogenation reaction can be due to several factors:

  • Catalyst Inactivity: The 10% Pd/C catalyst may be old or deactivated. Ensure you are using a fresh or properly stored catalyst. The catalyst should be handled carefully and not exposed to air for extended periods.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a reactor with positive hydrogen pressure is more effective.[2]

  • Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). Vigorous stirring is essential to ensure the substrate, hydrogen, and catalyst are in constant contact.[2]

  • Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the palladium catalyst. Using high-purity reagents is recommended.

Q6: My final yield is significantly lower than expected. What are the common causes? A6: Low yield, despite a complete reaction, often points to issues in the workup and purification stages:

  • Losses During Filtration: After the reaction, the Pd/C catalyst must be filtered off. If the filter paper pores are too large, some catalyst may pass through. Conversely, product can remain adsorbed to the catalyst. Wash the catalyst thoroughly with fresh solvent (e.g., methanol or ethyl acetate) to recover all the product.[1]

  • Excessive Solvent in Recrystallization: Using too much solvent to recrystallize the product will result in a significant portion of it remaining dissolved in the mother liquor, thus reducing the yield of isolated crystals.[6][7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration to remove impurities, the product may crystallize on the filter paper or in the funnel.

Q7: My crude product is a brown oil or a sticky solid, not a crystalline powder. What should I do? A7: The product is described as a "brown, low melting solid," so an oily or semi-solid appearance is not unusual, especially if impurities are present which can depress the melting point.[1] The goal of purification is to remove these impurities to obtain a crystalline solid. Proceed with recrystallization, but be mindful of the potential for "oiling out" (see next question).

Q8: During recrystallization, my product separates as an oil instead of forming crystals. How can I prevent this? A8: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given the low melting point of this compound, this is a common issue.[6]

  • Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. The solution will now be less concentrated and will become saturated at a lower temperature, hopefully below the product's melting point.[6]

  • Lower the Saturation Temperature: Select a solvent or solvent pair in which the compound has a slightly lower solubility, so that the solution can be cooled to a lower temperature before saturation is reached.

  • Slow Cooling: Do not cool the flask too rapidly. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth, before moving it to an ice bath. Rapid cooling encourages oiling out.[6]

Q9: My final product is yellow or brown. How can I decolorize it? A9: Colored impurities are common in organic synthesis.

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration through Celite or filter paper to remove the charcoal before setting the solution aside to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data and Protocols

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 10516-71-9[1][4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [5]
Appearance Brown, low melting solid / White to Yellow Solid[1][4]
Melting Point 43-45 °C[5]
pKa ~4.65[4]

Table 2: General Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Properties & Considerations
Water 100Product is soluble in water.[4] Good for polar compounds, but the high boiling point may promote oiling out for low-melting solids.
Heptane/Hexane 69 / 98Good for non-polar impurities. Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent like Ethyl Acetate or Toluene.
Toluene 111Can be an effective solvent, but its high boiling point is a major risk for oiling out a product that melts at 43-45 °C. Use with caution.
Ethyl Acetate 77A good mid-polarity solvent. Often used in a pair with hexanes for recrystallization.
Methanol 65Product is likely very soluble in methanol, which was used as a reaction solvent.[1] May not be suitable as a primary recrystallization solvent unless used in a mixed system.
Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 3-methoxycinnamic acid

Methodology based on literature procedures.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxycinnamic acid (1 equivalent) in methanol (approx. 20-30 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The amount should be catalytic, typically 5-10% by weight of the starting material.

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. This can be done by inflating and deflating a balloon with hydrogen several times. Finally, leave a balloon of hydrogen attached to the flask to maintain a positive pressure.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 12 hours. Progress can be monitored by TLC by checking for the disappearance of the starting material spot.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite (diatomaceous earth) to remove the solid Pd/C catalyst. The Celite pad should be packed in a Büchner or Hirsch funnel.

  • Workup: Wash the Celite pad and the reaction flask with several small portions of fresh solvent (methanol or ethyl acetate) to ensure all the product is collected.[1]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system (see Table 2). A mixed solvent system, such as ethyl acetate/hexanes, is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the recovery of crystals.[7]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 3-Methoxycinnamic Acid + MeOH, Pd/C, H₂ reaction Stir at RT (12h) start->reaction Hydrogenation filtration Filter through Celite (Removes Pd/C) reaction->filtration concentration Rotary Evaporation (Removes Solvent) filtration->concentration crude Crude Product (Oil or Solid) concentration->crude recrystallization Recrystallization crude->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product Isolate & Dry

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshoot_yield start Problem: Low Yield q1 Is starting material present in crude product? start->q1 incomplete_reaction Cause: Incomplete Reaction q1->incomplete_reaction Yes workup_issue Cause: Workup/Purification Loss q1->workup_issue No solution1 Solution: - Use fresh catalyst - Check H₂ source - Increase stir rate incomplete_reaction->solution1 solution2 Solution: - Thoroughly wash catalyst - Minimize solvent in recrystallization - Recover from mother liquor workup_issue->solution2

Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yield.

purification_strategy crude Crude Product (Contains colored impurities, residual starting material) dissolve Dissolve in minimum hot solvent crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter If not colored & solids present cool Slow Cooling & Crystallization dissolve->cool If clear solution charcoal->hot_filter hot_filter->cool removed1 Removes: Colored Impurities hot_filter->removed1 isolate Isolate Crystals (Suction Filtration) cool->isolate final Pure Product isolate->final removed2 Removes: Soluble Impurities (remain in mother liquor) isolate->removed2

Caption: Logical workflow for the purification of crude this compound by recrystallization.

References

Technical Support Center: Synthesis of 3-(m-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 3-(m-Methoxyphenyl)propionic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the catalytic hydrogenation of 3-methoxycinnamic acid and the malonic ester synthesis. Catalytic hydrogenation is often preferred for its high yields and cleaner reaction profile.[1] The malonic ester synthesis is a versatile classical method that allows for the formation of the propionic acid side chain from an appropriate starting material.[2][3][4]

Q2: Which synthesis method generally provides the highest yield?

A2: Catalytic hydrogenation of 3-methoxycinnamic acid typically provides the highest yield. Reports indicate that this method can achieve quantitative yields under optimized conditions.[1] The malonic ester synthesis can also be high-yielding, but it is more susceptible to side reactions that can lower the overall yield.[4][5]

Q3: What are the key starting materials for each method?

A3:

  • Catalytic Hydrogenation: The key starting material is 3-methoxycinnamic acid.

  • Malonic Ester Synthesis: This method typically starts with a m-methoxybenzyl halide (e.g., m-methoxybenzyl bromide or chloride) and diethyl malonate.[2][3]

Q4: What are the typical physical properties of this compound?

A4: It is typically a brown or white to light yellow, low-melting solid.[1][6] It is soluble in water. The melting point is reported to be in the range of 43-45 °C.[1][7]

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

This method involves the reduction of the double bond in 3-methoxycinnamic acid using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1]

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst. The Pd/C catalyst may be old, improperly stored, or poisoned.

    • Solution: Use a fresh batch of 10% Pd/C catalyst. Ensure it is handled under an inert atmosphere as much as possible to prevent deactivation.

  • Possible Cause 2: Inefficient Hydrogenation. The hydrogen gas may not be effectively reaching the reaction mixture.

    • Solution: Ensure the reaction vessel is properly sealed and purged with hydrogen. Use a hydrogen balloon or a Parr hydrogenator to maintain a positive pressure of hydrogen.[1] Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.

  • Possible Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often run for 12 hours or more to ensure completion.[1]

Issue 2: Presence of Starting Material in the Final Product

  • Possible Cause: Incomplete Reaction. This could be due to any of the reasons listed in "Low or No Product Yield."

    • Solution: If the catalyst is still active, you can try resubjecting the mixture to the reaction conditions for a longer duration or under a higher pressure of hydrogen. If the catalyst is suspected to be inactive, filter the mixture and add a fresh portion of the catalyst.

Method 2: Malonic Ester Synthesis

This synthesis involves the alkylation of diethyl malonate with a m-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[2][4]

Issue 1: Low Yield of the Desired Product

  • Possible Cause 1: Formation of Dialkylated Byproduct. A common issue with the malonic ester synthesis is the formation of a dialkylated product, where two molecules of the benzyl halide react with one molecule of diethyl malonate.[4][5]

    • Solution: Use a slight excess of diethyl malonate relative to the m-methoxybenzyl halide to favor mono-alkylation. Slowly add the alkylating agent to the enolate of diethyl malonate.

  • Possible Cause 2: Incomplete Hydrolysis or Decarboxylation. The ester groups may not be fully hydrolyzed, or the subsequent decarboxylation may be incomplete.

    • Solution: For hydrolysis, ensure a sufficient excess of strong base (like NaOH or KOH) and adequate heating time. For decarboxylation, ensure the reaction mixture is sufficiently acidic and heated to the required temperature, as the diacid intermediate is unstable and decarboxylates upon heating in an acidic solution.[2]

  • Possible Cause 3: Competing Elimination Reaction. If using a secondary benzyl halide or a strong, sterically hindered base, an elimination reaction (E2) can compete with the desired substitution reaction (SN2).

    • Solution: Use a primary m-methoxybenzyl halide. Use a non-hindered base like sodium ethoxide in ethanol.[2]

Issue 2: Difficulty in Product Purification

  • Possible Cause: Presence of Unreacted Starting Materials and Byproducts. The final product may be contaminated with unreacted diethyl malonate, the dialkylated product, or the intermediate diacid.

    • Solution: Purification can typically be achieved by extraction followed by recrystallization or column chromatography. An acidic workup will ensure the product is in its carboxylic acid form, which can be extracted into an organic solvent. Washing with a basic aqueous solution can remove unreacted acidic starting materials.

Data Presentation

Table 1: Comparison of Synthesis Methods

ParameterCatalytic Hydrogenation of 3-Methoxycinnamic AcidMalonic Ester Synthesis
Starting Materials 3-Methoxycinnamic acid, H₂, 10% Pd/Cm-Methoxybenzyl halide, Diethyl malonate, Base (e.g., NaOEt)
Typical Yield Quantitative (>99%)[1]Variable, can be lowered by dialkylation[4][5]
Key Advantages High yield, clean reaction, simple work-upVersatile, well-established method
Common Issues Catalyst deactivation, incomplete reactionDialkylation, incomplete hydrolysis/decarboxylation
Reaction Steps One stepThree steps (Alkylation, Hydrolysis, Decarboxylation)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

This protocol is adapted from a reported synthesis that achieved a quantitative yield.[1]

  • Dissolution: Dissolve 3-methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.44 g) to the solution.

  • Hydrogenation: Seal the flask and introduce a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with ethyl acetate (e.g., 3 x 30 mL). Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield 3-(3-methoxyphenyl)propionic acid.

Protocol 2: Malonic Ester Synthesis

This is a general protocol based on the principles of the malonic ester synthesis.[2][3][4]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature.

  • Alkylation: To the resulting solution of the malonate enolate, add m-methoxybenzyl chloride (or bromide) dropwise. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the ester groups to the carboxylate.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄). Gently heat the acidified solution. Carbon dioxide will evolve as the intermediate malonic acid decarboxylates.

  • Isolation: After cooling, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then dried and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 3-Methoxycinnamic Acid in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce H2 Atmosphere & Stir for 12h add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter wash Wash Celite with Ethyl Acetate filter->wash evaporate Evaporate Solvents wash->evaporate end Final Product evaporate->end troubleshooting_yield start Low Yield in Hydrogenation? catalyst Is the Pd/C catalyst fresh and handled properly? start->catalyst hydrogen Is the H2 pressure adequate and stirring vigorous? catalyst->hydrogen Yes sol_catalyst Solution: Use fresh catalyst. catalyst->sol_catalyst No time Has the reaction run for a sufficient time (e.g., 12h)? hydrogen->time Yes sol_hydrogen Solution: Ensure a sealed system, positive H2 pressure, and efficient stirring. hydrogen->sol_hydrogen No sol_time Solution: Monitor by TLC and extend reaction time if necessary. time->sol_time No malonic_ester_synthesis_workflow start Start: Diethyl Malonate & m-Methoxybenzyl Halide enolate 1. Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation 2. Alkylation enolate->alkylation hydrolysis 3. Saponification (Base, e.g., NaOH, Heat) alkylation->hydrolysis decarboxylation 4. Acidification & Decarboxylation (Acid, Heat) hydrolysis->decarboxylation workup 5. Extraction & Purification decarboxylation->workup end Final Product workup->end

References

Overcoming poor solubility of 3-(m-Methoxyphenyl)propionic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of 3-(m-Methoxyphenyl)propionic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound relevant to its solubility?

A1: this compound is a weak carboxylic acid. Its solubility is influenced by its pKa and the polarity of the solvent. Understanding these properties is the first step in developing an effective dissolution strategy.

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is reported to be approximately 0.698 g/L[1]. However, some sources describe it as "soluble in water," which may be context-dependent (e.g., at a specific pH or for creating low concentration solutions)[2]. Due to its acidic nature, its solubility in aqueous solutions is highly dependent on the pH.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[2]. MedChemExpress reports a solubility of 100 mg/mL in DMSO, though they recommend using ultrasound to aid dissolution and caution that hygroscopic DMSO can impact solubility[3].

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid with a pKa between 4.31 and 4.65, its solubility in aqueous solutions will increase significantly as the pH rises above its pKa[1][2]. At a pH above ~4.7, the carboxylic acid group will be deprotonated to form the more soluble carboxylate salt. Therefore, adjusting the pH of aqueous buffers to be neutral or slightly basic can enhance solubility.

Troubleshooting Guide: Overcoming Poor Solubility in Assays

This guide addresses common issues encountered when preparing solutions of this compound for in vitro and in vivo experiments.

Problem Potential Cause Recommended Solution(s)
Precipitation upon addition to aqueous buffer or cell culture media 1. Exceeding aqueous solubility limit: The final concentration in the aqueous medium is too high. 2. Solvent Shock: The rapid change in solvent polarity when a concentrated organic stock solution (e.g., in DMSO) is added to the aqueous medium causes the compound to crash out of solution.1. Reduce the final concentration: If experimentally feasible, lower the working concentration of the compound. 2. Optimize stock solution and dilution: Prepare a lower concentration stock solution in DMSO. Add the stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing[4]. 3. Use a co-solvent system: Prepare the final solution in a vehicle containing co-solvents that improve solubility. (See Experimental Protocols section).
Cloudiness or haziness in the final solution 1. Fine particulate precipitation: The compound has not fully dissolved or has started to precipitate out as very fine particles. 2. Microbial contamination: This is a less likely cause if sterile techniques are used but should be considered.1. Examine under a microscope: This can help distinguish between a chemical precipitate and microbial growth[4]. 2. Improve dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solution. 3. Filter the final solution: For in vivo studies, passing the final solution through a 0.22 µm sterile filter can remove any precipitate, but this may also reduce the effective concentration of the compound[5].
Inconsistent experimental results Variable compound concentration: This can be due to incomplete dissolution or precipitation of the compound during the experiment.1. Visually inspect all solutions: Before use, ensure all solutions are clear and free of any visible precipitate. 2. Prepare fresh solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use[6]. 3. Validate the solubilization method: Perform a solubility test to empirically determine the maximum concentration of the compound that remains soluble in your specific assay medium under your experimental conditions.

Quantitative Solubility Data

Solvent/Vehicle Solubility Source
Water~0.698 g/L (Calculated)[1]
DMSO100 mg/mL (with ultrasound)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.87 mM)[3][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.87 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (13.87 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied. Ensure the final solution is clear.

  • Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent inactivation from repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months[6].

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration

This protocol is adapted from a formulation that yields a clear solution of at least 2.5 mg/mL[3][6].

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved and clear.

  • Prepare Vehicle: In a sterile tube, sequentially add and mix the following solvents in the specified volumetric ratios:

    • 40% PEG300

    • 5% Tween-80

  • Combine: To the PEG300 and Tween-80 mixture, add 10% of the DMSO stock solution and mix thoroughly.

  • Final Dilution: Add 45% saline to the mixture to reach the final volume. Mix until a clear, homogenous solution is formed.

  • Administration: It is recommended to use this working solution on the same day it is prepared[6].

Visualized Workflows and Signaling Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dissolve->dissolve stock DMSO Stock Solution dissolve->stock Clear Solution? add_to_media Add dropwise to pre-warmed aqueous media while vortexing stock->add_to_media final_solution Final Working Solution add_to_media->final_solution assay assay final_solution->assay Use in Assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Media? cause1 Concentration too high? start->cause1 cause2 Solvent shock? start->cause2 cause3 pH issue? start->cause3 solution1 Lower final concentration cause1->solution1 solution2 Slow, dropwise addition to vortexing media cause2->solution2 solution4 Use co-solvent system cause2->solution4 solution3 Adjust pH of buffer (to > pKa) cause3->solution3

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(m-Methoxyphenyl)propionic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 3-(m-Methoxyphenyl)propionic acid for analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar compound with a carboxylic acid group. This polarity makes it non-volatile and prone to thermal degradation at the high temperatures used in gas chromatography (GC) injectors. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This increases the compound's thermal stability and volatility, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization methods for carboxylic acids like this compound are:

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification (specifically, methylation): This method converts the carboxylic acid into its methyl ester. A common reagent for this is 10% Boron Trifluoride in Methanol (BF3-Methanol).[1] While highly effective, another methylating agent, diazomethane, is hazardous and should be handled with extreme caution due to its toxicity and explosive nature.

Q3: Can I analyze this compound by HPLC without derivatization?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing this compound without derivatization, typically using a reversed-phase column and a UV detector. However, if higher sensitivity is required, derivatization can be employed to introduce a fluorescent tag to the molecule, enhancing its detection by a fluorescence detector. For instance, 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid group, leading to a product with strong UV absorbance and thus improved sensitivity.[2]

Q4: How should I store this compound and its derivatizing agents?

A4: this compound should be stored in a cool, dry place. Silylating agents like BSTFA and MSTFA are extremely sensitive to moisture and should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and protected from light. BF3-Methanol is also moisture-sensitive and corrosive and should be stored in a cool, well-ventilated area away from incompatible materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

Issue 1: Incomplete Derivatization

Symptom: The chromatogram shows the peak for the underivatized this compound, or the peak for the derivatized product is small and shows significant tailing.

Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. Silylating reagents are particularly sensitive to water.
Insufficient Reagent Increase the molar excess of the derivatizing agent. A 10-fold molar excess is a good starting point.
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature. For silylation with BSTFA, a reaction time of 60 minutes at 60°C is common. For esterification with BF3-Methanol, heating at 60°C for 60 minutes is a typical starting point.[1] Monitor the reaction progress by analyzing aliquots at different time points.
Sample Matrix Effects The sample matrix may contain components that interfere with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Symptom: The peak for the derivatized this compound is asymmetrical with a pronounced "tail."

Potential Cause Troubleshooting Step
Active Sites in the GC System Exposed silanol groups in the injector liner, on the column, or on contaminants can interact with the analyte. Replace the injector liner with a new, deactivated one. Trim the first few centimeters of the GC column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. An incorrect installation depth can cause peak distortion.
Incompatible Solvent The solvent used to dissolve the derivatized sample may not be compatible with the GC column's stationary phase, leading to poor focusing of the analyte band at the head of the column. Ensure the solvent is appropriate for the column.
Issue 3: Presence of Ghost Peaks

Symptom: The chromatogram shows peaks that are not present in the sample or blank.

Potential Cause Troubleshooting Step
Carryover from Previous Injections Inject a solvent blank to see if the ghost peaks persist. If so, clean the injector and syringe.
Septum Bleed The injector septum can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Contaminated Carrier Gas Ensure the carrier gas is of high purity and that the gas lines are clean. Use appropriate gas traps to remove any contaminants.

Data Presentation

The following tables provide representative quantitative data for the derivatization of phenolic acids, which can be used as a guideline for optimizing the derivatization of this compound.

Table 1: Representative Performance Data for Silylation of Phenolic Acids with BSTFA

Analyte (Structurally Similar)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)
Ferulic Acid0.150.5079.3
p-Coumaric AcidN/AN/A90.7 - 104.6
Vanillic AcidN/AN/A90.7 - 104.6
Data is representative of phenolic acids and may vary for this compound.[3][4][5]

Table 2: Representative Performance Data for Methylation of Phenolic Xenoestrogens

Analyte (Structurally Similar)Limit of Detection (LOD) (ng/L)Limit of Quantitation (LOQ) (ng/L)Recovery (%)
4-Nonylphenol<0.01 - 0.050.01 - 0.05>70
Bisphenol A<0.01 - 0.050.01 - 0.05>70
4-t-Octylphenol<0.01 - 0.050.01 - 0.05>70
Data is representative of phenolic xenoestrogens and may vary for this compound.[6]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in solution, transfer a known volume and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound sample

  • 10% Boron Trifluoride in Methanol (BF3-Methanol)

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (5 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the this compound sample into a reaction vial.[1]

  • Reagent Addition: Add 2 mL of 10% BF3-Methanol solution to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or oven.[1]

  • Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Drying: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: this compound sample dry Evaporate to Dryness (under N2) start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry->add_reagent Anhydrous Conditions react Heat to React (e.g., 60°C for 60 min) add_reagent->react inject Inject into GC-MS react->inject Cool to Room Temp separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape (Tailing)? start->peak_shape incomplete_deriv Incomplete Derivatization? start->incomplete_deriv ghost_peaks Ghost Peaks Present? start->ghost_peaks peak_shape->incomplete_deriv No active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites Yes incomplete_deriv->ghost_peaks No moisture Ensure Anhydrous Conditions incomplete_deriv->moisture Yes carryover Run Solvent Blank, Clean Injector ghost_peaks->carryover Yes column_contam Bakeout or Trim Column active_sites->column_contam install Verify Column Installation column_contam->install reagent_conc Increase Reagent Concentration moisture->reagent_conc time_temp Optimize Reaction Time/Temp reagent_conc->time_temp septum Replace Septum carryover->septum gas Check Carrier Gas Purity septum->gas

Caption: A logical decision tree for troubleshooting common issues in the GC-MS analysis of derivatized compounds.

Signaling Pathway

signaling_pathway cluster_gut Gut Lumen cluster_microbiota Gut Microbiota (e.g., Clostridium sporogenes) cluster_host Host System phe Dietary Phenylalanine microbial_metabolism Microbial Metabolism phe->microbial_metabolism mmpa This compound microbial_metabolism->mmpa absorption Intestinal Absorption mmpa->absorption circulation Systemic Circulation absorption->circulation signaling Modulation of Host Signaling Pathways (e.g., Interferon Signaling) circulation->signaling

Caption: Simplified pathway of the generation of this compound by gut microbiota and its potential interaction with host signaling pathways.[7][8]

References

Interference of 3-(m-Methoxyphenyl)propionic acid in colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 3-(m-Methoxyphenyl)propionic acid (m-MPPA). This resource provides guidance on potential interactions of m-MPPA in common colorimetric assays. Given its chemical structure as a phenolic compound, m-MPPA is likely to interfere with assays that are sensitive to reducing agents. This guide offers troubleshooting advice and frequently asked questions to help you obtain accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound (m-MPPA) is a phenolic compound. Phenolic compounds possess antioxidant properties and can act as reducing agents. Many colorimetric assays are based on oxidation-reduction (redox) reactions to produce a colored product. The inherent reducing capacity of m-MPPA can directly react with assay reagents, leading to inaccurate measurements, such as false positives or signal quenching.

Q2: Which colorimetric assays are most likely to be affected by m-MPPA interference?

Based on the reactivity of similar phenolic compounds, the following assays are at high risk for interference:

  • Total Phenolic Content Assays: The Folin-Ciocalteu assay is a prime example, as it measures total reducing capacity, not just phenolics.[1][2]

  • Antioxidant Capacity Assays: Assays like DPPH, ABTS, and FRAP will be affected as they are designed to measure antioxidant activity.

  • Peroxidase-Based Assays: Assays for hydrogen peroxide (e.g., using horseradish peroxidase) can be inhibited by phenolic compounds.[3]

  • Protein Quantification Assays: The Lowry assay is known to be susceptible to interference from phenols.[4] The Bicinchoninic acid (BCA) assay may also be affected, as it relies on the reduction of Cu²⁺.

  • Metabolic Assays: Assays that use coupled enzymatic reactions involving peroxidases, such as the glucose oxidase/peroxidase (GOP) assay, can show interference.[5]

Q3: How can I determine if m-MPPA is interfering with my experiment?

The best approach is to run a series of control experiments. This includes:

  • Compound-only control: Prepare a sample containing only m-MPPA and the assay reagents (without the analyte of interest) to see if the compound itself generates a signal.

  • Spike-and-recovery control: Add a known amount of your analyte to a sample containing m-MPPA and compare the measured value to a sample with the analyte alone. Poor recovery indicates interference.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using m-MPPA in colorimetric assays.

Issue 1: Unexpectedly high background signal in my blank wells.
  • Cause: This is likely due to a direct reaction between m-MPPA and the colorimetric reagent, leading to a false-positive signal. This is common in assays like the Folin-Ciocalteu assay where any reducing substance will react.[1][6]

  • Solution:

    • Run a compound-only control for every concentration of m-MPPA being tested.

    • Subtract the average absorbance of the compound-only control from the corresponding experimental wells.

Issue 2: My results show lower-than-expected values or complete signal inhibition.
  • Cause: m-MPPA may be inhibiting an enzyme in a coupled assay system (e.g., horseradish peroxidase) or quenching the colored product.[3]

  • Solution:

    • Reduce m-MPPA Concentration: If possible, lower the concentration of m-MPPA in your experiment to a level where interference is minimized.

    • Change Assay Method: Consider using an alternative assay for your analyte that is based on a different detection principle and is less susceptible to redox interference.

Data on Potential Interference

Concentration of m-MPPA (µM)Expected Absorbance at 765 nm (Arbitrary Units)
0 (Blank)0.05
100.15
250.30
500.55
1000.90
This data is illustrative and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Control for Interference in the Folin-Ciocalteu (F-C) Assay

This protocol is designed to quantify the direct reactivity of m-MPPA with the F-C reagent.

Materials:

  • This compound (m-MPPA) stock solution

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (7.5% w/v)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of m-MPPA in the appropriate solvent (e.g., ethanol or water).

  • To each well of a 96-well plate, add 20 µL of each m-MPPA dilution. Include a solvent-only blank.

  • Add 100 µL of F-C reagent to each well and mix.

  • Incubate for 5 minutes at room temperature.

  • Add 80 µL of 7.5% sodium carbonate solution to each well and mix thoroughly.[7]

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the absorbance at 765 nm.[6]

  • Subtract the absorbance of the blank from all readings. The resulting values represent the direct interference of m-MPPA.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating interference from m-MPPA.

G start Start Experiment with m-MPPA run_controls Run Controls: 1. Compound-only 2. Spike-and-Recovery start->run_controls check_interference Interference Detected? run_controls->check_interference no_interference No Significant Interference Proceed with Assay check_interference->no_interference No interference_present Interference Confirmed check_interference->interference_present Yes mitigation_strategy Select Mitigation Strategy interference_present->mitigation_strategy subtract_background Subtract Compound-only Background Signal mitigation_strategy->subtract_background False Positive lower_conc Lower m-MPPA Concentration mitigation_strategy->lower_conc Signal Quenching change_assay Use Alternative Assay (Non-Redox Based) mitigation_strategy->change_assay Persistent Interference validate_mitigation Validate Mitigation (Re-run Controls) subtract_background->validate_mitigation lower_conc->validate_mitigation end Proceed with Validated Assay change_assay->end validate_mitigation->end

Caption: Troubleshooting workflow for m-MPPA interference.

Mechanism of Interference in Redox-Based Assays

This diagram illustrates the general mechanism by which a phenolic compound like m-MPPA can interfere in a typical redox-based colorimetric assay.

G cluster_0 Standard Assay Reaction cluster_1 Interference Pathway Reagent Oxidized Reagent (e.g., F-C, Cu2+) Product Colored Product Reagent->Product Reduced by Analyte Reagent_Interference Oxidized Reagent Analyte Analyte Analyte->Product mMPPA m-MPPA (Reducing Agent) InterferenceProduct Colored Product (False Positive) mMPPA->InterferenceProduct Reagent_Interference->InterferenceProduct Reduced by m-MPPA

Caption: General mechanism of redox interference by m-MPPA.

References

Troubleshooting guide for 3-(m-Methoxyphenyl)propionic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting experiments involving 3-(m-Methoxyphenyl)propionic acid (MMPA) in cell-based assays. Due to the limited specific biological data for MMPA in publicly available literature, this guide focuses on general principles for small molecule compounds, tailored with the known physicochemical properties of MMPA, and provides hypothetical scenarios based on related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent for cell culture use?

This compound (MMPA) is an organic acid and a naturally occurring human metabolite.[1] For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into the aqueous cell culture medium.[2]

Q2: I am observing precipitation in my cell culture wells after adding MMPA. What could be the cause?

Precipitation of small molecules in cell culture is a common issue and can arise from several factors:

  • Poor Aqueous Solubility: MMPA is sparingly soluble in water.[3] When a concentrated DMSO stock solution is diluted into the aqueous cell culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media.

  • High Final DMSO Concentration: While DMSO aids in solubility, high concentrations (typically >0.5%) can be toxic to cells and can also alter the solubility of media components.[4]

  • Interaction with Media Components: MMPA may interact with proteins or salts in the serum or basal medium, leading to the formation of insoluble complexes.

  • Temperature and pH Shifts: Changes in temperature or pH upon addition of the compound to the culture medium can affect its stability and solubility.

Q3: My cells are showing high levels of toxicity even at low concentrations of MMPA. What should I investigate?

Unexpected cytotoxicity can be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (generally below 0.5%). Always include a vehicle-only control in your experimental setup.

  • Compound Instability: MMPA could be degrading in the cell culture medium over the course of the experiment into a more toxic substance. The stability of the compound in your specific media and incubation conditions should be considered.

  • Cell Line Sensitivity: The particular cell line you are using might be highly sensitive to MMPA or its off-target effects.

  • Contamination: Mycoplasma or other microbial contamination can cause unexpected cellular stress and death, which might be exacerbated by the addition of a chemical compound.

Q4: My results are inconsistent between experiments. How can I improve the reproducibility of my assays with MMPA?

Inconsistent results often stem from variations in experimental procedures. To improve reproducibility:

  • Standardize Stock Solution Preparation: Always prepare fresh dilutions of your MMPA stock solution for each experiment. Avoid repeated freeze-thaw cycles of the main stock.

  • Consistent Cell Seeding: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.

  • Homogenous Compound Distribution: After adding the diluted MMPA to your wells, ensure it is mixed thoroughly but gently to avoid disturbing the cells.

  • Control for Solvent Effects: Always use a consistent final concentration of the solvent in all wells, including controls.

Troubleshooting Guide

Issue 1: Difficulty Dissolving MMPA or Precipitation in Stock Solution
  • Potential Cause: MMPA is a solid at room temperature and may require assistance to fully dissolve.

  • Troubleshooting Steps:

    • Use a high-purity grade of DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution.[5]

    • Prepare the stock solution at a concentration that ensures complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Issue 2: Unexpected or No Biological Effect Observed
  • Potential Cause: The concentration of MMPA may be suboptimal, the incubation time may be inappropriate, or the compound may not be active in the chosen cell line or assay.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: Test a wide range of MMPA concentrations (e.g., from nanomolar to high micromolar) and measure the effect at multiple time points (e.g., 24, 48, 72 hours).

    • Verify Target Expression (if known): If MMPA is being used to target a specific protein or pathway, confirm that your cell line expresses the target at sufficient levels using techniques like Western Blot or qPCR.

    • Use a Positive Control: Include a compound with a known effect on your assay to ensure the assay system is working correctly.

    • Consider a Different Assay: The chosen assay may not be sensitive enough to detect the effects of MMPA. Consider orthogonal assays to measure different cellular endpoints (e.g., proliferation vs. apoptosis).

Issue 3: Artifacts in Cell Viability Assays (e.g., MTT, XTT)
  • Potential Cause: Phenolic compounds can sometimes interfere with tetrazolium-based assays like MTT by directly reducing the tetrazolium dye, leading to a false-positive signal for cell viability.

  • Troubleshooting Steps:

    • Run a No-Cell Control: Incubate MMPA in cell culture medium without cells, then perform the MTT assay. A color change in the absence of cells indicates direct reduction of the dye by the compound.

    • Use an Alternative Viability Assay: If interference is suspected, switch to a non-tetrazolium-based assay, such as one that measures ATP levels (e.g., CellTiter-Glo®), DNA content (e.g., CyQUANT®), or assesses membrane integrity (e.g., trypan blue exclusion).

Experimental Protocols

Protocol 1: Preparation of MMPA Stock Solution
  • Weighing: Accurately weigh the desired amount of MMPA powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution and gently warm it in a 37°C water bath if necessary to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

ParameterValueReference
Molecular Weight180.20 g/mol
Recommended SolventDMSO[2]
Suggested Stock Concentration10-50 mMGeneral Practice
Storage Temperature-20°C or -80°C[4]

Table 1: Recommended Parameters for MMPA Stock Solution Preparation.

Protocol 2: General Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the MMPA stock solution in fresh cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MMPA. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Potential Signaling Pathways and Experimental Workflows

While specific data on MMPA is scarce, related methoxyphenyl compounds and phenolic acids have been shown to modulate various signaling pathways. Below are hypothetical diagrams illustrating potential mechanisms and workflows for investigating MMPA's effects.

G cluster_0 Hypothetical MMPA-Induced Apoptosis Pathway MMPA This compound ROS ↑ Reactive Oxygen Species (ROS) MMPA->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for MMPA-induced apoptosis, based on effects of similar compounds.

G cluster_1 Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cytotoxicity Observed CheckSolvent Check Solvent Control (e.g., DMSO < 0.5%) Start->CheckSolvent SolventOK Solvent is Non-Toxic CheckSolvent->SolventOK No Toxicity SolventToxic Reduce Solvent Concentration CheckSolvent->SolventToxic Toxicity Seen DoseResponse Perform Dose-Response (Lower MMPA Conc.) SolventOK->DoseResponse End Identify Cause SolventToxic->End DoseOK Cytotoxicity is Dose-Dependent DoseResponse->DoseOK Effect Mitigated DoseNotOK Check Compound Stability / Assay Interference DoseResponse->DoseNotOK Still Toxic at Low Conc. DoseOK->End DoseNotOK->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with MMPA.

G cluster_2 Experimental Workflow for Investigating MMPA Effects PrepareStock Prepare MMPA Stock in DMSO Treatment Treat Cells with Serial Dilutions of MMPA PrepareStock->Treatment CellCulture Seed Cells in Multi-well Plates CellCulture->Treatment Incubate Incubate for 24, 48, 72 hours Treatment->Incubate Assay Perform Cell-Based Assays Incubate->Assay Viability Viability Assay (e.g., ATP-based) Assay->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Assay->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Assay->Signaling Data Data Analysis (IC50, etc.) Viability->Data Apoptosis->Data Signaling->Data

Caption: A general experimental workflow for characterizing the effects of MMPA in cell-based assays.

References

Technical Support Center: Stability and Storage of 3-(m-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-(m-Methoxyphenyl)propionic acid to prevent degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For extended storage periods, a temperature of -20°C is advisable, which has been shown to maintain stability for at least two years.[1] For routine laboratory use, storage at room temperature in a tightly sealed container is also acceptable.[2] It is crucial to protect the compound from moisture and light to minimize degradation.

Q2: What types of containers are suitable for storing this compound?

A2: Use well-sealed, airtight containers made of inert materials such as amber glass or a suitable plastic that does not interact with the compound. Amber glass is preferred as it offers protection from light.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should not be stored with strong oxidizing agents.[3] Contact with such agents can lead to oxidative degradation of the molecule. It is also good practice to store it separately from strong bases and excessive heat sources.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a methoxy group on an aromatic ring and a propionic acid side chain, potential degradation pathways include:

  • Oxidation: The methoxy group and the benzene ring are susceptible to oxidation, which could lead to the formation of phenolic or quinone-like structures. The propionic acid side chain could also undergo oxidative decarboxylation.

  • Hydrolysis: The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic conditions, potentially yielding a hydroxyl group.[1][4]

  • Photodegradation: Aromatic compounds, especially those with activating groups like methoxy, can be sensitive to light.[5][6] Photodegradation may involve complex radical reactions leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain is a possible degradation route.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Exposure to light or air (oxidation).Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Clumping or change in texture Absorption of moisture.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Appearance of new peaks in HPLC chromatogram Chemical degradation due to improper storage or handling.Review storage conditions (temperature, light, humidity). Check for potential contamination or incompatibility with other stored chemicals. Perform forced degradation studies to identify potential degradants.
Loss of assay purity over time Gradual degradation under the current storage conditions.For long-term storage, switch to a lower temperature (-20°C). Re-evaluate the suitability of the current storage container and environment.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods.[3][7] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. Neutralize the solution with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. Neutralize the solution with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 10 90
25 10 90
26 90 10
30 90 10
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 275 nm Injection Volume: 20 µL

Data Presentation

The following table summarizes the recommended conditions for a forced degradation study and the expected, albeit hypothetical, outcomes based on the chemical structure of this compound.

Stress ConditionReagent/ParameterDurationExpected DegradationPotential Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 N - 1 N HCl at 60°C24 hoursModerate3-(3-Hydroxyphenyl)propionic acid
Base Hydrolysis 0.1 N - 1 N NaOH at 60°C24 hoursMinorMinimal degradation expected
Oxidation 3% - 30% H₂O₂ at RT24 hoursSignificantPhenolic derivatives, quinones, products of side-chain cleavage
Thermal 60°C (solid and solution)48 hoursMinorDecarboxylation products
Photolytic ICH Q1B guidelinesAs per guidelinesModerate to SignificantComplex mixture of radical-induced degradation products

Visualizations

G Figure 1. Recommended Storage Workflow cluster_receiving Receiving and Initial Storage cluster_use Laboratory Use cluster_monitoring Stability Monitoring Receive Receive Compound Inspect Inspect for Integrity Receive->Inspect Label Label with Date of Receipt Inspect->Label InitialStore Store at -20°C in Amber Container Label->InitialStore Transfer Transfer to Smaller Vial InitialStore->Transfer For routine use DailyStore Store at Room Temp in Desiccator Transfer->DailyStore Use Use in Experiments DailyStore->Use CheckAppearance Visual Inspection DailyStore->CheckAppearance PeriodicTest Periodic HPLC Analysis Use->PeriodicTest PeriodicTest->CheckAppearance

Figure 1. Recommended Storage Workflow

G Figure 2. Hypothetical Degradation Pathway (Oxidation) Parent This compound Intermediate1 Phenoxy Radical Intermediate Parent->Intermediate1 Oxidizing Agent (e.g., H₂O₂) Product3 Side-chain Cleavage Products Parent->Product3 Oxidative Decarboxylation Product1 Hydroxylated Derivatives Intermediate1->Product1 Product2 Quinone-type Structures Intermediate1->Product2

Figure 2. Hypothetical Degradation Pathway (Oxidation)

References

Technical Support Center: Resolving Peak Tailing of 3-(m-Methoxyphenyl)propionic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to help researchers, scientists, and drug development professionals resolve peak tailing observed during the analysis of 3-(m-Methoxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates significant tailing.[3][4] This distortion is a concern because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and lead to poor reproducibility of results.[2][5]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds, peak tailing is often caused by more than one retention mechanism occurring during the separation.[2][6] The most common causes include:

  • Secondary Interactions: The analyte interacts with active sites on the stationary phase, such as residual silanol groups (Si-OH).[1][6] These interactions provide a secondary retention mechanism that can lead to tailing.

  • Analyte Ionization State: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its ionized (anionic) and un-ionized (neutral) forms.[1][4] These two forms have different retention characteristics, resulting in a broadened, tailing peak.

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[7][8]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening that manifests as peak tailing.[1][7]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is the most critical factor for achieving good peak shape with this acidic analyte. This compound has a pKa value of approximately 4.3-4.7.[9][10][11]

  • If pH is near the pKa (e.g., pH 4-5): The acid will be partially ionized, co-existing in both neutral (R-COOH) and anionic (R-COO⁻) forms, which leads to significant peak tailing.[1][4]

  • To achieve a sharp, symmetrical peak: The mobile phase pH should be adjusted to at least 1.5 to 2 units below the analyte's pKa.[12] For this compound, a pH of 2.5 to 3.0 is ideal. At this low pH, the carboxylic acid is fully protonated (in its neutral form), ensuring a single retention mechanism. Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica-based column, minimizing unwanted secondary interactions.[2][13]

Q4: Can the HPLC column itself be the source of peak tailing?

A4: Yes, the column is a frequent source of peak tailing. Key factors include:

  • Column Chemistry: Older columns, often referred to as "Type A" silica, contain more metal impurities and acidic silanol groups, which are major contributors to peak tailing.[2] Modern, high-purity, end-capped "Type B" silica columns are designed to minimize these active sites.[1][2]

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with sample matrix components, leading to poor peak shape.[3][7]

  • Physical Voids: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing distorted peaks.[6][7]

Q5: Could my HPLC system or sample preparation be causing the peak tailing?

A5: Absolutely. If all peaks in your chromatogram are tailing, it often points to a system-wide issue.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector cell can cause peaks to broaden and tail.[3] This effect is often more pronounced for early-eluting peaks.[14] Using tubing with a narrow internal diameter can help minimize this.[1]

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can lead to peak distortion.[3][7] It is always best practice to dissolve the sample in the initial mobile phase composition.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[7][8] Try diluting the sample to see if the peak shape improves.

Troubleshooting Guides and Experimental Protocols

This section provides a systematic workflow and a detailed experimental protocol to diagnose and resolve peak tailing for this compound.

Guide 1: Systematic Troubleshooting Workflow

The following workflow provides a logical path to identify the root cause of peak tailing.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 sys_issue Likely a System or Column Hardware Issue q1->sys_issue  Yes chem_issue Likely a Chemical or Method-Specific Issue q1->chem_issue  No, only the analyte peak step1a 1. Check for extra-column volume. (Minimize tubing length/ID, check fittings) sys_issue->step1a step1b 2. Inspect column hardware. (Check for voids or blocked frit) step1a->step1b step1c 3. Flush or replace the column. step1b->step1c step2a 1. Verify mobile phase pH. Is it < 3.0? chem_issue->step2a step2b 2. Check sample solvent. (Dissolve in mobile phase if possible) step2a->step2b step2c 3. Check sample concentration. (Dilute sample to test for overload) step2b->step2c step2d 4. Use a modern, end-capped C18 column. step2c->step2d

Caption: A logical workflow to diagnose the cause of peak tailing.
Guide 2: Experimental Protocol for Mobile Phase pH Optimization

This protocol details a systematic approach to determine the optimal mobile phase pH to eliminate peak tailing for this compound.

Objective: To identify a mobile phase pH that yields a symmetrical peak (Tailing Factor ≈ 1.0) by ensuring the analyte is in a single, un-ionized state.

Methodology:

  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Prepare Mobile Phases:

    • Choose an appropriate organic modifier (e.g., HPLC-grade Acetonitrile) and an acidic additive (e.g., Formic Acid or Phosphoric Acid).

    • Prepare a series of aqueous mobile phase solutions (A) with varying concentrations of the acid to target different pH values. For example:

      • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

      • Mobile Phase A2: 0.05% Formic Acid in Water (pH ≈ 2.9)

      • Mobile Phase A3: 0.02% Formic Acid in Water (pH ≈ 3.2)

      • Mobile Phase A4: Water with no acid additive (Control)

    • The organic mobile phase (B) will be Acetonitrile.

  • Chromatographic Analysis:

    • Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set an appropriate isocratic mobile phase composition (e.g., 40% B).

    • Equilibrate the HPLC system with the first mobile phase condition (e.g., 60% A1, 40% B) for at least 15 minutes.

    • Inject a fixed volume (e.g., 5 µL) of the analyte stock solution.

    • Record the chromatogram and calculate the Tailing Factor for the analyte peak.

  • Iterative Testing:

    • Repeat step 3 for each of the prepared aqueous phases (A2, A3, A4), ensuring the column is thoroughly re-equilibrated before each new condition.

  • Data Analysis:

    • Compile the Tailing Factor values for each mobile phase pH.

    • Identify the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[9][15]
Molecular Weight180.20 g/mol [9][15]
pKa (strongest acidic) ~4.3 - 4.7 [9][10][11]
Table 2: Effect of Mobile Phase pH on Peak Shape
Mobile Phase pHAnalyte State (R-COOH)Silanol Group State (Si-OH)Expected Peak Shape
pH > 5.0 Mostly ionized (R-COO⁻)Mostly ionized (SiO⁻)Poor (significant tailing)
pH ≈ 4.5 Mixture of ionized and un-ionizedPartially ionizedPoor (severe tailing/broadening)
pH < 3.0 Fully un-ionized (neutral)Fully protonated (neutral)Good (symmetrical peak)

Visualizing Chemical Interactions

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH resolves the issue.

G Mechanism of Peak Tailing for Acidic Analytes cluster_0 Scenario 1: High pH (e.g., pH > 4.5) cluster_1 Scenario 2: Low pH (e.g., pH < 3.0) A_ionized Analyte (R-COO⁻) Ionized S_ionized Silanol (SiO⁻) Ionized & Active A_ionized->S_ionized Ionic Repulsion & Mixed-Mode Retention result1 Result: Peak Tailing A_neutral Analyte (R-COOH) Neutral S_neutral Silanol (Si-OH) Neutral & Shielded A_neutral->S_neutral Secondary Interactions Minimized C18 C18 Stationary Phase (Hydrophobic) A_neutral->C18 Desired Hydrophobic Interaction result2 Result: Symmetrical Peak

Caption: Effect of mobile phase pH on analyte and silanol interactions.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with 3-(m-Methoxyphenyl)propionic acid (MMPA).

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our animal models. What are the potential reasons?

A1: Low and variable oral bioavailability of phenolic acids like MMPA can be attributed to several factors:

  • Poor Aqueous Solubility: MMPA has limited water solubility, which can hinder its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation. This is a common issue for phenolic compounds.

  • Efflux by Transporters: MMPA might be a substrate for efflux transporters like P-glycoprotein in the intestinal tract, which actively pump the compound back into the gut lumen.

  • Instability: The compound may degrade in the acidic environment of the stomach or be metabolized by gut microbiota before it can be absorbed.

Q2: What general strategies can we employ to enhance the bioavailability of MMPA?

A2: Several formulation strategies can be explored to improve the in vivo performance of MMPA:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds like MMPA.

  • Amorphous Solid Dispersions: Dispersing MMPA in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution.

  • Use of Permeation Enhancers: Co-administration with substances that can transiently open the tight junctions between intestinal epithelial cells may increase absorption.

  • Inhibition of Metabolism/Efflux: Co-formulating with inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., piperine) can increase the fraction of the drug that reaches systemic circulation.

Q3: Are there any known signaling pathways that this compound might interact with?

A3: Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, studies on the structurally similar isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have shown interaction with the G-protein coupled receptor 41 (GPR41). It is plausible that MMPA may interact with similar pathways, but this requires experimental verification.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects.
  • Possible Cause: Inconsistent dosing, food effects, or physiological differences between animals.

  • Troubleshooting Steps:

    • Standardize Dosing Technique: Ensure consistent oral gavage technique and vehicle volume for all animals.

    • Control for Food Effects: Fast animals overnight before dosing, as food can significantly impact the absorption of many compounds.

    • Increase Sample Size: A larger number of animals per group can help to account for inter-individual physiological variability.

Issue 2: No detectable or very low plasma concentrations of MMPA.
  • Possible Cause: Poor formulation, rapid metabolism, or analytical method not sensitive enough.

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different formulation strategies as outlined in the FAQs to improve solubility and dissolution.

    • Assess Pre-systemic Metabolism: Conduct an in vitro metabolism study using liver microsomes to understand the metabolic stability of MMPA.

    • Improve Analytical Sensitivity: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure or optimizing mass spectrometry parameters.

Issue 3: Inconsistent results from in vitro dissolution testing.
  • Possible Cause: Inappropriate dissolution medium, inadequate agitation, or physical changes in the formulation.

  • Troubleshooting Steps:

    • Use Biorelevant Media: Employ dissolution media that mimic the pH and composition of gastrointestinal fluids (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Optimize Agitation Speed: The agitation rate in the dissolution apparatus should be carefully selected to reflect in vivo conditions without causing excessive shear.

    • Assess Physical Stability: For amorphous solid dispersions, check for any signs of recrystallization during the dissolution study using techniques like polarized light microscopy or X-ray diffraction.

Quantitative Data

ParameterValue (Mean ± SD)Conditions
Cmax (intact HMPA) 2.6 ± 0.4 nmol/mLOral administration of 10 mg/kg HMPA
Tmax (intact HMPA) 15 minOral administration of 10 mg/kg HMPA
Cmax (sulfated HMPA) 3.6 ± 0.9 nmol/mLOral administration of 10 mg/kg HMPA
Cmax (glucuronidated HMPA) 0.55 ± 0.09 nmol/mLOral administration of 10 mg/kg HMPA
Absorption Ratio ≥1.2%Oral administration of 10 mg/kg HMPA

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: Acclimate animals for at least one week prior to the experiment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Suspension (for baseline): Suspend MMPA in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in water.

    • Enhanced Formulation (Example: SEDDS): Prepare a self-emulsifying drug delivery system by dissolving MMPA in a mixture of oil (e.g., Labrafil M 1944 CS), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol HP). The exact ratio of these components should be optimized based on formulation development studies.

  • Dosing:

    • Administer the formulation via oral gavage at a dose of 10 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), dissolve MMPA in a suitable vehicle (e.g., saline with a co-solvent like PEG 400) and administer via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Protocol 2: Quantification of MMPA in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of MMPA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • MMPA: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.

      • Internal Standard: Determine the precursor and product ions for the internal standard.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting oral_gavage Oral Gavage (10 mg/kg) animal_prep->oral_gavage formulation_prep MMPA Formulation Preparation formulation_prep->oral_gavage blood_collection Serial Blood Collection (0-24h) oral_gavage->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Plasma Sample Preparation plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions (Formulation Strategies) low_bioavailability Low Oral Bioavailability of MMPA solubility Poor Aqueous Solubility low_bioavailability->solubility metabolism First-Pass Metabolism low_bioavailability->metabolism efflux P-gp Efflux low_bioavailability->efflux particle_size Particle Size Reduction (Nanosizing) solubility->particle_size lipid_systems Lipid-Based Systems (SEDDS) solubility->lipid_systems solid_dispersion Amorphous Solid Dispersions solubility->solid_dispersion inhibitors Co-administration with Metabolism/Efflux Inhibitors metabolism->inhibitors efflux->inhibitors signaling_pathway cluster_compound Compound (Hypothesized) cluster_receptor Receptor cluster_downstream Potential Downstream Effects cluster_disclaimer Disclaimer mmpa MMPA gpr41 GPR41 mmpa->gpr41 Potential Interaction (based on HMPA data) lipid_metabolism Modulation of Lipid Metabolism gpr41->lipid_metabolism oxidative_stress Regulation of Oxidative Stress (e.g., Nrf2 pathway) gpr41->oxidative_stress inflammation Anti-inflammatory Effects gpr41->inflammation disclaimer_text This is a hypothesized pathway for MMPA based on data from its isomer HMPA. Direct experimental evidence for MMPA is currently lacking.

Validation & Comparative

A Comparative Analysis of 3-(m-Methoxyphenyl)propionic Acid and Its Isomers: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite the structural similarities and the established biological relevance of related phenolic compounds, a direct comparative analysis of the biological activities of 3-(m-methoxyphenyl)propionic acid and its ortho- and para-isomers remains a significant gap in scientific literature. Extensive searches for quantitative experimental data directly comparing these three isomers have yielded no specific results, precluding a detailed, data-driven comparison of their antioxidant, antimicrobial, cytotoxic, or anti-inflammatory properties.

While the broader class of arylpropionic acids, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs), has been extensively studied, the specific isomers of 3-methoxyphenyl)propionic acid have received surprisingly little individual attention in comparative research. The position of the methoxy group on the phenyl ring is theoretically expected to influence the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These factors are critical determinants of how a molecule interacts with biological targets such as enzymes and receptors, and thus would be expected to lead to variations in biological activity among the ortho-, meta-, and para-isomers.

For instance, in other classes of substituted aromatic compounds, the position of a substituent is known to dramatically alter biological effects. Studies on similarly structured molecules, such as methoxy-substituted chalcones and isoamphipathic antibacterial agents, have demonstrated that isomeric positioning can significantly impact cytotoxicity and antimicrobial selectivity. This precedent strongly suggests that 3-(o-methoxyphenyl)propionic acid, this compound, and 3-(p-methoxyphenyl)propionic acid would likely exhibit distinct biological profiles.

However, at present, the scientific community awaits empirical studies to confirm and quantify these expected differences. Without such studies, it is not possible to construct a quantitative comparison of their biological activities, detail the experimental protocols used for their evaluation, or delineate any associated signaling pathways.

The Path Forward: A Call for Research

The absence of comparative data highlights a clear opportunity for future research. A systematic investigation into the biological activities of these three isomers would be a valuable contribution to the fields of medicinal chemistry and drug discovery. Such research would likely involve a battery of standardized in vitro assays to assess:

  • Antioxidant Activity: Utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify and compare the free radical scavenging capabilities of each isomer.

  • Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi to compare their antimicrobial potency.

  • Cytotoxic Activity: Employing assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of each isomer on various cancer cell lines.

  • Anti-inflammatory Activity: Investigating the ability of each isomer to inhibit key inflammatory mediators, for example, by measuring the production of nitric oxide (NO) or prostaglandins in stimulated macrophage cell lines.

Below is a conceptual workflow for how such a comparative study might be designed.

G cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Biological Activity Screening cluster_2 Data Analysis and Comparison synthesis Synthesis and purification of 3-(o-methoxyphenyl)propionic acid, This compound, 3-(p-methoxyphenyl)propionic acid antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant Test compounds antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial Test compounds cytotoxic Cytotoxicity Assays (e.g., MTT on cancer cell lines) synthesis->cytotoxic Test compounds anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) synthesis->anti_inflammatory Test compounds data_analysis Quantitative comparison of IC50/MIC values antioxidant->data_analysis Experimental data antimicrobial->data_analysis Experimental data cytotoxic->data_analysis Experimental data anti_inflammatory->data_analysis Experimental data sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Figure 1. A proposed experimental workflow for the comparative analysis of the biological activities of 3-(methoxyphenyl)propionic acid isomers.

The data generated from such a research program would be invaluable for understanding the structure-activity relationships of this group of compounds and could guide the design of new therapeutic agents. Until such research is conducted and published, a comprehensive and objective comparison guide on the biological activities of this compound and its isomers remains an endeavor for future scientific exploration.

A Comparative Analysis of 3-(m-Methoxyphenyl)propionic Acid and Other Phenolic Acids in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of 3-(m-Methoxyphenyl)propionic acid against other notable phenolic acids, supported by experimental data from various in vitro antioxidant assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction to this compound and Phenolic Antioxidants

Phenolic acids are a prominent class of secondary metabolites found in plants, recognized for their significant antioxidant properties.[1] Their capacity to scavenge free radicals and modulate cellular signaling pathways makes them a key area of interest for therapeutic agent development.[1] The antioxidant efficacy of these compounds is intrinsically linked to their chemical structure, especially the number and arrangement of hydroxyl groups on the aromatic ring.[1]

It is important to clarify a point of nomenclature. While this guide specifies "this compound," the vast majority of scientific literature on antioxidant activity focuses on its isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid .[2] HMPA is a primary metabolite of ferulic acid, a widely studied and potent antioxidant.[3] Given the limited data on the "meta" isomer's antioxidant capacity, this guide will focus on the well-documented properties of HMPA (dihydroferulic acid) as a representative of this chemical class and for a more meaningful comparison with other phenolic acids.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant potential of phenolic acids can be evaluated using various assays that measure different facets of their radical scavenging and reducing capabilities. The following table summarizes the antioxidant activities of HMPA (dihydroferulic acid) and other common phenolic acids as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Phenolic CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (TEAC)FRAP Assay (µM Fe(II)/g)
Dihydroferulic Acid (HMPA) Data Not AvailableSuperior to Ferulic Acid[2]Data Not Available
Gallic Acid8.5[1]1.08[1]850[1]
Caffeic Acid12.2[1]0.95[1]750[1]
Ferulic Acid35.55[4]--
Protocatechuic Acid125.18[4]-High Activity[5]
Vanillic Acid--Low Activity[5]
p-Coumaric Acid--Low Activity[5]
Ascorbic Acid (Standard)10.1[1]1.00[1]800[1]

Note: The values presented are representative and can vary based on specific experimental conditions. A lower IC50 value in the DPPH assay indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. Data for Dihydroferulic Acid (HMPA) is qualitative in some cases due to a lack of side-by-side comparative studies with a broad range of phenolic acids.

Experimental Protocols

Accurate and reproducible methodologies are crucial for the comparative assessment of antioxidant activity. Below are detailed protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

  • DPPH solution (0.1 mM in methanol)[1]

  • Methanol[1]

  • Test compounds (phenolic acids)

  • Standard (e.g., Ascorbic acid or Trolox)[1]

  • 96-well microplate[1]

  • Microplate reader[1]

Procedure:

  • Prepare serial dilutions of the test compounds and the standard in methanol.[1]

  • Add 100 µL of the 0.1 mM DPPH solution to each well of a 96-well microplate.[1]

  • Add 100 µL of the sample or standard solutions to the respective wells. For the blank, add 100 µL of methanol.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance at 517 nm using a microplate reader.[6]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[6]

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test compounds

  • Standard (e.g., Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the Trolox standard.

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the sample or standard solutions to the respective wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Standard (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

  • Warm the FRAP reagent to 37°C before use.

  • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.[1]

  • Add 20 µL of the sample, standard, or blank (distilled water) to the respective wells.[1]

  • Incubate the plate at 37°C for 4 minutes.[1]

  • Measure the absorbance at 593 nm.[1]

  • The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., FeSO₄) and expressed as µM Fe(II) equivalents per gram of the sample.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, phenolic acids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain bioactive compounds like phenolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[8][9] Ferulic acid has been shown to induce HO-1 expression via the activation of Nrf2.[10] As a major metabolite, dihydroferulic acid (HMPA) is also implicated in modulating these protective cellular mechanisms.[3]

Antioxidant_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_Acid Phenolic Acid (e.g., Dihydroferulic Acid) Keap1_Nrf2 Keap1-Nrf2 Complex Phenolic_Acid->Keap1_Nrf2 Promotes Dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cell_Protection

Caption: Nrf2-ARE antioxidant signaling pathway activated by phenolic acids.

Experimental_Workflow Assay_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reaction Incubate Phenolic Acid with Assay Reagent Assay_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Data Analysis: - % Inhibition - IC50 / TEAC - Fe(II) Equivalents Measurement->Data_Analysis Comparison Comparative Evaluation of Antioxidant Activity Data_Analysis->Comparison Start Start Start->Reaction

References

Comparative Analysis of the Anti-inflammatory Effects of 3-(m-Methoxyphenyl)propionic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of 3-(m-Methoxyphenyl)propionic acid, with a comparative assessment against established and natural anti-inflammatory agents.

Disclaimer: Direct experimental data on the anti-inflammatory effects of this compound is limited in the currently available scientific literature. This guide therefore presents data on structurally similar compounds, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), as surrogates to provide insights into its potential activities. These compounds share a core methoxyphenylpropionic acid structure and are presented here for comparative purposes.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound is a compound of interest due to its structural relation to other known anti-inflammatory molecules. This guide provides a comparative analysis of its potential anti-inflammatory effects, drawing on data from its close structural analogs, and contrasts its performance with a standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and natural alternatives like curcumin and ginger.

Comparative Performance Data

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of the methoxyphenylpropionic acid analogs and the selected alternative compounds.

Table 1: Inhibition of Inflammatory Mediators

CompoundAssayTarget/Cell LineIC50 / % Inhibition
HDMPPA Nitric Oxide (NO) ProductionLPS-stimulated BV2 microgliaSignificantly suppressed at 50 and 100 µM[1]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated BV2 microgliaSignificantly suppressed at 50 and 100 µM[1]
Ibuprofen COX-1 InhibitionIn vitro13 µM[2]
COX-2 InhibitionIn vitroPotent, noncompetitive inhibitor[3]
Curcumin TNF-α ProductionLPS-stimulated human monocytic macrophage cell line (Mono Mac 6)Inhibited at 5 µM[4]
IL-1β ProductionLPS-stimulated human monocytic macrophage cell line (Mono Mac 6)Inhibited at 5 µM[4]
Ginger (6-Shogaol) Superoxide ScavengingHuman polymorphonuclear neutrophils (PMNs)0.85 µM[1]
Hydroxyl Radical ScavengingHuman polymorphonuclear neutrophils (PMNs)0.72 µM[1]

Table 2: Antioxidant Activity

CompoundAssayKey Finding
HMPA Plasma Reactive Oxygen MetabolitesSignificantly decreased in mice administered 50 or 500 mg/kg/day for 14 days[5]
Plasma Nitrite/Nitrate LevelsHigh-dose (500 mg/kg/day) HMPA significantly reduced the increase induced by exhaustive exercise in mice[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Inhibition of Nitric Oxide (NO) Production in BV2 Microglia (HDMPPA)

This protocol is based on the methodology used to assess the anti-inflammatory effects of HDMPPA on lipopolysaccharide (LPS)-stimulated microglial cells.[1]

1. Cell Culture and Treatment:

  • BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of HDMPPA for 30 minutes.

  • Inflammation is induced by adding LPS (500 ng/mL) to the cell culture medium.

  • The cells are then incubated for 24 hours.

2. Nitrite Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Inhibition of Prostaglandin E2 (PGE2) Production (HDMPPA)

This protocol outlines the measurement of PGE2 levels in cell culture supernatants following treatment with HDMPPA.[1]

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as described for the NO inhibition assay.

2. PGE2 Measurement (ELISA):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is determined using a commercial Prostaglandin E2 ELISA kit.[4][6][7][8][9]

  • The assay is performed according to the manufacturer's instructions, which typically involves a competitive immunoassay format.

  • The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the PGE2 concentration is calculated based on a standard curve.

Measurement of Plasma Reactive Oxygen Metabolites (HMPA)

This in vivo protocol is designed to assess the antioxidant effects of HMPA in a mouse model.[5]

1. Animal Treatment:

  • Male C57BL/6 mice are orally administered with HMPA solution (e.g., 50 or 500 mg/kg/day) or a vehicle control for a specified period (e.g., 14 days).

2. Sample Collection:

  • Blood samples are collected from the mice.

  • Plasma is separated by centrifugation.

3. d-ROMs Test:

  • The levels of reactive oxygen metabolites (d-ROMs) in the plasma are measured using a commercially available kit.

  • The test is based on the principle that hydroperoxides in the plasma, in the presence of a chromogen and an acidic buffer, generate colored radicals that can be quantified spectrophotometrically.

  • The absorbance is read at a specific wavelength (e.g., 505 nm), and the results are expressed in Carratelli units (CARR U), where 1 CARR U corresponds to 0.08 mg/dL of hydrogen peroxide.[10]

Cellular Reactive Oxygen Species (ROS) Detection

This is a general protocol for measuring intracellular ROS levels using a fluorescent probe.[1][2][11][12][13]

1. Cell Preparation and Staining:

  • Cells are cultured and treated with the test compound and/or an oxidative stress-inducing agent.

  • The cells are then washed with a suitable buffer (e.g., PBS).

  • The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or a proprietary dye like ROS Deep Red, in the dark.

  • Inside the cell, esterases cleave the acetate groups, and the non-fluorescent product is oxidized by ROS to a highly fluorescent compound (DCF or the corresponding fluorescent product of the proprietary dye).

2. Fluorescence Measurement:

  • The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF; Ex/Em = 650/675 nm for ROS Deep Red).

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of the methoxyphenylpropionic acid analogs and the comparative compounds are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPKs TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 HDMPPA HDMPPA HDMPPA->NFkB Inhibits HDMPPA->MAPK Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory action of HDMPPA.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Seed Cells (e.g., BV2 microglia) pretreat Pre-treat with Test Compound start->pretreat stimulate Induce Inflammation (e.g., with LPS) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Inflammatory Mediators (NO, PGE2, Cytokines) collect->measure

Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.

Conclusion

While direct experimental validation for the anti-inflammatory effects of this compound is not yet widely available, the data from its structural analogs, HDMPPA and HMPA, suggest a potential for anti-inflammatory and antioxidant activities. HDMPPA has been shown to inhibit key inflammatory mediators such as NO and PGE2, likely through the suppression of NF-κB and MAPK signaling pathways. HMPA demonstrates antioxidant properties by reducing systemic oxidative stress markers.

In comparison, ibuprofen acts as a potent inhibitor of COX enzymes, directly blocking prostaglandin synthesis. Natural compounds like curcumin and ginger exhibit broad anti-inflammatory effects by modulating multiple signaling pathways and scavenging reactive oxygen species.

Further research, including direct in vitro and in vivo studies on this compound, is necessary to conclusively determine its anti-inflammatory efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations. Researchers are encouraged to utilize these methodologies to validate the potential of this and other novel anti-inflammatory candidates.

References

Unraveling the Structure-Activity Relationship of 3-(m-Methoxyphenyl)propionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the meticulous exploration of chemical scaffolds and their analogs to understand the intricate dance between molecular structure and biological activity. This guide provides a comparative analysis of 3-(m-methoxyphenyl)propionic acid derivatives, focusing on their potential as anticancer and anti-inflammatory agents. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, we aim to furnish researchers with a valuable resource to inform future drug design and development endeavors.

Comparative Analysis of Biological Activity

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Compound/DerivativeCell LineActivity TypeIC50 (µM)Reference
(E)-3-(3-methoxyphenyl)propenoic acid-Anti-angiogenic-[1]
1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7, MDA-MB-231Weak anticancer>100

Note: The data for direct derivatives of this compound with specific IC50 values for anticancer activity is limited in the reviewed literature. The table includes related compounds to provide a broader context.

Table 2: Anti-inflammatory Activity of Arylpropionic Acid Derivatives

Compound/DerivativeAssayActivity TypeInhibition (%) / IC50 (µM)Reference
Arylpropionic acid amidesCarrageenan-induced paw edemaAnti-inflammatory36.13% to 90%[2]
Non-carboxylic analogues of arylpropionic acidCarrageenan-induced rat paw edemaAnti-inflammatoryComparable to hydrocortisone[3]

Note: This table highlights the anti-inflammatory potential of the broader class of arylpropionic acids, suggesting a promising avenue for the investigation of this compound derivatives.

Key Signaling Pathways

The biological activities of many arylpropionic acid derivatives, particularly their anti-inflammatory effects, are often linked to the modulation of key signaling pathways involved in inflammation. One of the most critical is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ub Ubiquitin IkB->Ub Ubiquitination NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB Signaling Pathway

Experimental Protocols

To facilitate the comparison and further investigation of this compound derivatives, detailed experimental protocols for key assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a reference drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

experimental_workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Cytotoxic? Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Screening->Anti_inflammatory Anti-inflammatory? SAR_Analysis SAR Analysis Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End Candidate Selection Lead_Optimization->End

Drug Discovery Workflow

Conclusion

This guide provides a foundational overview of the structure-activity relationship of this compound derivatives, with a focus on their potential anticancer and anti-inflammatory activities. While the currently available data is not exhaustive, it suggests that this chemical scaffold holds promise for the development of novel therapeutic agents. The provided experimental protocols and the visualized signaling pathway offer a practical framework for researchers to build upon, encouraging further systematic investigation into this interesting class of compounds. Future studies focusing on the synthesis and evaluation of a diverse library of these derivatives are crucial to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship.

References

Understanding Cross-Reactivity of 3-(m-Methoxyphenyl)propionic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are powerful bioanalytical methods that rely on the specific binding of an antibody to its target antigen to quantify a substance of interest.[1] Their specificity, high-throughput capabilities, and sensitivity make them invaluable in various fields, including disease diagnosis and therapeutic drug monitoring.[1] However, a significant challenge in immunoassay development is the potential for cross-reactivity, which occurs when an antibody binds to molecules that are structurally similar to the target analyte.[2][3] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte concentration.[3]

The analytical specificity, or cross-reactivity, of an immunoassay indicates how the assay responds to other substances relative to the intended analyte.[4] Understanding and characterizing cross-reactivity is a critical validation step in the development of reliable immunoassays.[2]

The Principle of Immunoassay Cross-Reactivity

In a competitive immunoassay, an unlabeled antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites.[1] Cross-reactivity in this format means that a substance structurally similar to the target analyte can also bind to the antibody, displacing the labeled antigen and generating a signal that is falsely attributed to the target analyte.

cluster_0 High Specificity cluster_1 Cross-Reactivity Target Analyte Target Analyte Antibody Antibody Target Analyte->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Binds Structurally Similar Compound Structurally Similar Compound Structurally Similar Compound->Antibody No Binding Target Analyte_2 Target Analyte Antibody_2 Antibody Target Analyte_2->Antibody_2 Binds Labeled Analyte_2 Labeled Analyte Labeled Analyte_2->Antibody_2 Binds Structurally Similar Compound_2 Structurally Similar Compound Structurally Similar Compound_2->Antibody_2 Binds

Figure 1: Principle of Immunoassay Specificity and Cross-Reactivity.

Hypothetical Cross-Reactivity Data for 3-(m-Methoxyphenyl)propionic Acid

The following table illustrates how cross-reactivity data for 3-MPPA would be presented. This data is hypothetical and serves as a template for researchers conducting these experiments. The cross-reactivity is calculated as the percentage of the concentration of the cross-reacting compound that gives the same response as a certain concentration of the target analyte.

The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Table 1: Hypothetical Cross-Reactivity of 3-MPPA and Related Compounds in an Immunoassay for Analyte X

Compound TestedStructureConcentration at 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
Analyte X (Target) [Structure of Analyte X]10100%
This compound [Structure of 3-MPPA]5002%
3-Phenylpropionic acid [Structure of 3-Phenylpropionic acid]10001%
m-Methoxyphenylacetic acid [Structure of m-Methoxyphenylacetic acid]2504%
Unrelated Compound A [Structure of Unrelated Compound A]>10,000<0.1%
Unrelated Compound B [Structure of Unrelated Compound B]>10,000<0.1%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Assessing Cross-Reactivity

A detailed and standardized protocol is essential for generating reliable cross-reactivity data. The following outlines a typical workflow for an enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Materials and Reagents
  • High-binding 96-well microplates

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Specific antibody (e.g., monoclonal or polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Experimental Workflow

The following diagram illustrates the key steps in an experimental workflow for determining immunoassay cross-reactivity.

cluster_workflow Cross-Reactivity Testing Workflow prep Prepare serial dilutions of target analyte and potential cross-reactants (e.g., 3-MPPA) coat Coat microplate wells with capture antibody or antigen prep->coat block Block non-specific binding sites coat->block incubate Add standards, controls, and diluted test compounds to wells, followed by the detection antibody block->incubate wash1 Wash plates to remove unbound reagents incubate->wash1 add_conjugate Add enzyme-conjugated secondary antibody wash1->add_conjugate wash2 Wash plates add_conjugate->wash2 add_substrate Add substrate and incubate wash2->add_substrate stop_reaction Stop the reaction add_substrate->stop_reaction read_plate Read absorbance/fluorescence stop_reaction->read_plate analyze Analyze data: Generate dose-response curves and calculate IC50 values and % cross-reactivity read_plate->analyze

Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Method

  • Plate Coating: Microplate wells are coated with the capture antibody or antigen-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed to remove unbound coating material.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant, including 3-MPPA.

    • Add the standards and test compounds to the wells.

    • Add a fixed concentration of the enzyme-labeled antigen (for competitive ELISA) or the primary antibody.

    • Incubate for a specified time to allow for competitive binding.

  • Washing: The plate is washed to remove unbound substances.

  • Signal Generation:

    • If an enzyme-labeled antigen was used, proceed to substrate addition.

    • If an unlabeled primary antibody was used, add the enzyme-conjugated secondary antibody and incubate. Then wash the plate.

  • Substrate Addition: Add the enzyme substrate to the wells and incubate until sufficient color develops.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the concentration for the target analyte and each potential cross-reactant to generate dose-response curves.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each compound using the formula provided earlier.

Conclusion

The evaluation of cross-reactivity is a fundamental aspect of immunoassay validation, ensuring the accuracy and reliability of the results.[2] For a compound like this compound, which may be present in biological samples as a metabolite or for other reasons, it is imperative to assess its potential interference in any relevant immunoassay. By following a rigorous experimental protocol as outlined in this guide, researchers can generate the necessary data to characterize the specificity of their assays. The choice of highly specific antibodies, such as monoclonal antibodies, can help to minimize cross-reactivity.[2][5] The provided templates for data presentation and experimental workflow serve as a valuable resource for scientists and drug development professionals in this endeavor.

References

A Comparative Analysis of Synthetic Routes for 3-(m-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

3-(m-Methoxyphenyl)propionic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and accessibility of starting materials. This guide provides a comparative analysis of three primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Catalytic Hydrogenation Route 2: Perkin Reaction followed by Hydrogenation Route 3: Grignard Reaction and Reduction
Starting Material 3-Methoxycinnamic acidm-Methoxybenzaldehyde, Acetic Anhydridem-Methoxybromobenzene, Propionitrile
Key Reactions Catalytic HydrogenationPerkin Condensation, Catalytic HydrogenationGrignard Reaction, Clemmensen/Wolff-Kishner Reduction
Overall Yield Quantitative[1]Moderate to HighModerate
Reaction Steps 122
Purity of Final Product HighHigh (with purification)Moderate (requires significant purification)
Key Reagents & Conditions H₂, 10% Pd/C, Methanol, Room Temp.[1]Sodium Acetate, High Temp. (Perkin); H₂, Pd/C (Hydrogenation)Mg, THF (Grignard); Zn(Hg), HCl or H₂NNH₂, KOH (Reduction)
Advantages High yield, clean reaction, mild conditions for hydrogenation.Readily available starting materials.Utilizes common and accessible organometallic chemistry.
Disadvantages Relies on the availability of the unsaturated precursor.Perkin reaction requires high temperatures and can have moderate yields.Grignard reagents are moisture-sensitive; reduction step can be harsh.

Synthetic Route Diagrams

Below are the visual representations of the discussed synthetic pathways, generated using the DOT language.

Route_1_Catalytic_Hydrogenation cluster_0 Route 1: Catalytic Hydrogenation 3-Methoxycinnamic_acid 3-Methoxycinnamic acid product This compound 3-Methoxycinnamic_acid->product H₂, 10% Pd/C Methanol, RT, 12h

Caption: Catalytic Hydrogenation of 3-Methoxycinnamic acid.

Route_2_Perkin_Reaction cluster_1 Route 2: Perkin Reaction followed by Hydrogenation m_Methoxybenzaldehyde m-Methoxybenzaldehyde intermediate 3-Methoxycinnamic acid m_Methoxybenzaldehyde->intermediate Acetic Anhydride Sodium Acetate, 180°C product This compound intermediate->product H₂, 10% Pd/C Methanol, RT

Caption: Perkin Reaction followed by Hydrogenation.

Route_3_Grignard_Reaction cluster_2 Route 3: Grignard Reaction and Reduction m_Methoxybromobenzene m-Methoxybromobenzene grignard m-Methoxyphenylmagnesium bromide m_Methoxybromobenzene->grignard Mg, THF ketone 3-Methoxypropiophenone grignard->ketone Propionitrile, then H₃O⁺ product This compound ketone->product e.g., Clemmensen or Wolff-Kishner Reduction

Caption: Grignard Reaction followed by Reduction.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

This route offers a direct and high-yielding conversion of the corresponding unsaturated acid to the desired product.

Procedure:

  • 3-Methoxycinnamic acid (3.56 g, 19.98 mmol) is dissolved in methanol (100 mL) in a suitable reaction flask.[1]

  • To this solution, 10% Palladium on charcoal (Pd/C) catalyst (0.44 g) is carefully added.[1]

  • The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon).

  • The mixture is stirred vigorously at room temperature for 12 hours under a hydrogen atmosphere.[1]

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethyl acetate (3 x 30 mL).[1]

  • The combined filtrates are concentrated under reduced pressure to yield this compound as a brown, low-melting solid (3.59 g, quantitative yield).[1]

  • The product can be further purified by recrystallization if necessary.

Characterization Data:

  • ¹H NMR (CDCl₃, 600 MHz): δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz).[1]

  • ¹³C NMR (CDCl₃, 150 MHz): δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6.[1]

Route 2: Perkin Reaction followed by Hydrogenation

This two-step route starts from the more readily available m-methoxybenzaldehyde. The Perkin reaction is a classic method for the synthesis of cinnamic acids.[2][3][4]

Step 1: Synthesis of 3-Methoxycinnamic Acid (Perkin Reaction)

  • A mixture of m-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 180 °C for 5-8 hours.

  • The reaction mixture is then cooled and poured into water, followed by acidification with concentrated hydrochloric acid.

  • The precipitated crude 3-methoxycinnamic acid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Step 2: Hydrogenation of 3-Methoxycinnamic Acid The procedure is identical to that described in Route 1 .

Route 3: Grignard Reaction and Reduction

This route builds the carbon skeleton through a Grignard reaction, followed by a reduction of the resulting ketone.

Step 1: Synthesis of 3-Methoxypropiophenone

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.0 eq) and a crystal of iodine are placed.[5]

  • A solution of m-methoxybromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.[5]

  • The Grignard reagent is cooled in an ice bath, and a solution of propionitrile (1.0 eq) in anhydrous THF is added dropwise.[5]

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then carefully quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.[5]

  • The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 3-methoxypropiophenone is purified by vacuum distillation or column chromatography.

Step 2: Reduction of 3-Methoxypropiophenone The ketone can be reduced to the corresponding alkane (and subsequent oxidation of the terminal methyl group to a carboxylic acid is implied, or a different strategy to install the propionic acid moiety would be needed). A more direct approach would be a Clemmensen or Wolff-Kishner reduction of a propiophenone precursor that already contains the carboxylic acid functionality, though this is not directly described in the initial search results. For the reduction of the ketone to the methylene group, the following general procedures can be applied:

  • Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (H₂NNH₂·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.

Following the reduction of the ketone, the resulting 1-methoxy-3-propylbenzene would require further synthetic steps to introduce the carboxylic acid group, making this a less direct route to the target molecule as initially conceived. A more plausible Grignard-based route would involve reaction with a three-carbon electrophile that already contains a protected carboxylic acid or a group that can be converted to one.

Conclusion

For the synthesis of this compound, the catalytic hydrogenation of 3-methoxycinnamic acid (Route 1) stands out as the most efficient and high-yielding method, provided the starting material is available. The reaction is clean, proceeds under mild conditions, and gives a quantitative yield of the desired product.

The Perkin reaction followed by hydrogenation (Route 2) is a viable alternative when starting from the more common m-methoxybenzaldehyde. While it involves an additional step and the Perkin reaction itself can require harsh conditions and result in moderate yields, it offers a practical approach from readily accessible precursors.

The Grignard reaction-based approach (Route 3) is a fundamental organometallic strategy. However, as outlined, the synthesis of 3-methoxypropiophenone and its subsequent reduction to the final product is a multi-step process with potential challenges in each step, including the sensitivity of the Grignard reagent and the harsh conditions of the reduction, making it a less favorable route in terms of overall efficiency and yield for this specific target molecule.

Researchers should select the most appropriate route based on the availability of starting materials, desired scale of the reaction, and the laboratory equipment at their disposal.

References

Benchmarking 3-(m-Methoxyphenyl)propionic Acid Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-Methoxyphenyl)propionic acid is a small organic molecule whose biological activities are not yet extensively characterized in publicly available literature. However, its structural resemblance to the class of arylpropionic acids—a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs)—suggests a potential for inhibitory activity against key enzymes in the inflammatory cascade. This guide provides a framework for benchmarking this compound against known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical targets in inflammation and other disease processes.

While direct experimental data on the enzyme inhibitory potency of this compound is not currently available, this document outlines the rationale for its potential targets, presents established benchmark inhibitors for comparison, and provides detailed experimental protocols for its evaluation.

Hypothesized Enzyme Targets and Rationale

Based on its chemical structure, this compound is a plausible candidate for inhibition of the following enzyme families:

  • Cyclooxygenases (COX-1 and COX-2): As an arylpropionic acid derivative, it shares a core structural motif with common NSAIDs like ibuprofen and naproxen, which are known to inhibit COX enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Lipoxygenases (e.g., 5-LOX): These enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of potent inflammatory mediators. Some compounds with structures related to propionic acids have been shown to inhibit lipoxygenases.

The following diagram illustrates the central role of COX and LOX enzymes in the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway Arachidonic Acid Signaling Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX, 12-LOX, 15-LOX Arachidonic_Acid->LOX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 O2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins HPETEs HPETEs LOX_Enzymes->HPETEs O2 Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins Inhibitor_COX NSAIDs (e.g., Ibuprofen) [Benchmark] Inhibitor_COX->COX_Enzymes inhibit Inhibitor_LOX Zileuton [Benchmark] Inhibitor_LOX->LOX_Enzymes inhibit Test_Compound This compound [Test Compound] Test_Compound->COX_Enzymes potential inhibition? Test_Compound->LOX_Enzymes potential inhibition? Experimental_Workflow General Workflow for Enzyme Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_compounds Prepare Test Compound and Benchmark Inhibitor Dilutions start->prep_compounds assay_setup Set up Assay Plate (Controls and Test Concentrations) prep_reagents->assay_setup prep_compounds->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry, Fluorometry, etc.) initiate_reaction->measure_activity data_analysis Data Analysis measure_activity->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 end End calc_ic50->end

Reproducibility of Published Data on 3-(m-Methoxyphenyl)propionic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals seeking reproducible, quantitative data on the biological and chemical performance of 3-(m-Methoxyphenyl)propionic acid will find a notable scarcity of publicly available information. While this compound is documented as a naturally occurring human metabolite and an intermediate in pharmaceutical synthesis, comprehensive studies detailing its specific bioactivity and comparing it with other alternatives are not readily found in the scientific literature.

This guide aims to address this information gap by summarizing the available data for this compound and providing a comparative context with closely related analogs for which more extensive research is accessible. The focus will be on presenting the limited data for the target compound and then drawing comparisons with analogs that have been studied for their anti-inflammatory and other biological effects.

Chemical and Physical Properties

This compound is an organic acid with the chemical formula C₁₀H₁₂O₃.[1] It is recognized as a human metabolite found in urine.[2] Its basic chemical properties are available in various chemical databases.

Available Data and Comparison with Analogs

While direct quantitative biological data for this compound is sparse, research on structurally similar compounds provides insights into its potential activities. Arylpropionic acid derivatives, as a class, are well-known for their anti-inflammatory properties, with ibuprofen being a prominent example.[3]

To offer a comparative perspective, this guide presents data on two related compounds: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) . These compounds share the core 3-phenylpropionic acid structure with a methoxy group, but with additional hydroxyl or methoxy substitutions on the phenyl ring.

Anti-Inflammatory Activity

Studies on HDMPPA, an active component in Korean cabbage kimchi, have demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), key mediators of inflammation.[4] It also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 1: Anti-Inflammatory Effects of HDMPPA on LPS-Stimulated BV2 Microglia [4]

BiomarkerEffect of HDMPPA
Nitric Oxide (NO) ProductionSignificantly suppressed
Prostaglandin E2 (PGE₂) ProductionSignificantly suppressed
iNOS ExpressionSuppressed
COX-2 ExpressionSuppressed
TNF-α SecretionAttenuated
IL-1β SecretionAttenuated

Note: This data is for HDMPPA, a structural analog of this compound.

The anti-inflammatory actions of HDMPPA are attributed to its ability to block the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[4]

Metabolic Effects

Research on HMPA, a metabolite of dietary polyphenols, has revealed its role in metabolic regulation. Studies have shown that HMPA can improve hepatic lipid metabolism through the activation of the GPR41 receptor.[5][6][7] It has also been investigated for its effects on enhancing muscle grip strength and inhibiting protein catabolism after exhaustive exercise.[8]

Experimental Protocols

Anti-Inflammatory Activity Assay in BV2 Microglial Cells[4]
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HDMPPA) for a specified time.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production is measured in the culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE₂): PGE₂ levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Western Blot Analysis: The expression levels of proteins such as iNOS and COX-2 in the cell lysates are determined by Western blotting.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines like TNF-α and IL-1β in the culture supernatant are measured by ELISA.

Signaling Pathway Visualization

The anti-inflammatory effects of arylpropionic acid derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which is central to the production of prostaglandins from arachidonic acid.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs Arylpropionic Acids (e.g., Ibuprofen, HDMPPA) NSAIDs->COX_Enzymes

Caption: Inhibition of the COX pathway by arylpropionic acids.

Conclusion

The available scientific literature lacks reproducible, quantitative performance data specifically for this compound. While its existence as a human metabolite is noted, its biological activities have not been extensively characterized. In contrast, structurally similar compounds like HDMPPA and HMPA have demonstrated significant anti-inflammatory and metabolic regulatory properties. The experimental protocols and signaling pathway information presented for these analogs can serve as a valuable reference for researchers interested in investigating the potential therapeutic effects of this compound. Further research is warranted to elucidate the specific biological profile of this compound and to enable direct comparisons with other NSAIDs and bioactive molecules.

References

Safety Operating Guide

Proper Disposal of 3-(m-Methoxyphenyl)propionic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(m-Methoxyphenyl)propionic acid, ensuring compliance and minimizing environmental impact.

Pre-Disposal and Handling

Before beginning the disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any dust.

Quantitative Data for Disposal

Currently, specific quantitative limits for the disposal of this compound, such as permissible concentrations in waste streams, are not publicly available. Disposal procedures are primarily guided by local, state, and federal regulations for chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

ParameterValue
Chemical State Solid
Recommended PPE Safety glasses, gloves, lab coat
Primary Disposal Route Licensed professional waste disposal service

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1] Consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Segregation : Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department. This prevents unintended chemical reactions.

  • Containerization :

    • Place the waste in a clearly labeled, sealed, and non-reactive container.

    • The label should include the full chemical name: "this compound".

    • Ensure the container is suitable for holding chemical waste and is in good condition.

  • Engage a Professional Waste Disposal Service : The recommended method for disposal is to use a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

  • Alternative Disposal Method (with caution) : In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This should only be performed by trained personnel in a facility approved for such procedures and in strict accordance with all regulations.

  • Disposal of Empty Containers : Empty containers that previously held this compound should be disposed of through an approved waste disposal plant.[3] Do not reuse empty containers for other purposes without proper decontamination.

  • Environmental Protection : Under no circumstances should this chemical be released into the environment.[1] Prevent it from entering groundwater, water courses, or sewage systems.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 3-(m-Methoxyphenyl)propionic acid for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Hazardous vs. Non-Hazardous) ppe->characterize segregate Segregate Waste characterize->segregate containerize Containerize and Label Waste segregate->containerize consult_ehs Consult Institutional EHS for Approved Disposal Route containerize->consult_ehs empty_container Dispose of Empty Container via Approved Waste Plant containerize->empty_container prof_disposal Professional Waste Disposal Service consult_ehs->prof_disposal Primary Route incineration Incineration with Combustible Solvent (If Permitted) consult_ehs->incineration Alternative Route end_disposal Waste Disposed Compliantly prof_disposal->end_disposal incineration->end_disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(m-Methoxyphenyl)propionic acid
Reactant of Route 2
3-(m-Methoxyphenyl)propionic acid

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